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Core Science & Biosynthesis

Foundational

5-Amino-2-pentanol HCl: Structural Properties & Synthetic Utility

This in-depth technical guide details the structural properties, synthesis, and applications of 5-Amino-2-pentanol HCl , a critical bifunctional building block in pharmaceutical chemistry.[1] [1] Executive Summary 5-Amin...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural properties, synthesis, and applications of 5-Amino-2-pentanol HCl , a critical bifunctional building block in pharmaceutical chemistry.[1]

[1]

Executive Summary

5-Amino-2-pentanol Hydrochloride (C₅H₁₄ClNO) is a versatile aliphatic amino-alcohol used primarily as a chiral scaffold in the synthesis of heterocyclic compounds, specifically substituted pyrrolidines.[1][2] Distinguished by its dual functionality—a primary amine at the C5 position and a secondary alcohol at the chiral C2 position—it serves as a pivotal intermediate for constructing complex pharmaceutical architectures, including antihistamines and antimalarial analogues.[1]

This guide provides a rigorous analysis of its physicochemical profile, synthetic pathways, and quality control methodologies, moving beyond basic data to explore the mechanistic behaviors that drive its utility.[1]

Structural Architecture & Stereochemistry[1]

Molecular Identity

Unlike its linear isomer (5-amino-1-pentanol), 5-amino-2-pentanol possesses a chiral center at the C2 carbon.[1] This stereocenter is critical for asymmetric synthesis, as the spatial arrangement of the hydroxyl group influences the stereochemical outcome of subsequent cyclization reactions.[1]

  • IUPAC Name: 5-Aminopentan-2-ol hydrochloride[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 139.62 g/mol [3]

  • Key Features:

    • Chiral Center (C2): Exists as (R) and (S) enantiomers.

    • Bifunctional: Contains a nucleophilic primary amine and a secondary alcohol.

    • Salt Form: The hydrochloride salt stabilizes the amine, preventing oxidation and facilitating handling as a solid.[1]

Structural Visualization

The following diagram illustrates the connectivity and the chiral center at C2.[1]

G Amine Primary Amine (Nucleophile) Chain Aliphatic Chain (C3-C4-C5) Amine->Chain C5 ChiralCenter Chiral Center (C2) (Secondary Alcohol) Chain->ChiralCenter C2 Methyl Methyl Group (C1) ChiralCenter->Methyl C1 HCl HCl Counterion ChiralCenter->HCl Salt Interaction

Figure 1: Structural connectivity of 5-Amino-2-pentanol HCl highlighting the chiral center.

Physicochemical Profile

The hydrochloride salt significantly alters the physical properties compared to the free base, which is typically a viscous liquid or low-melting solid.[1]

PropertySpecification / ValueContext & Notes
Physical State Solid (Crystalline/Hygroscopic)The free base is a liquid/oil; HCl salt is a solid.[1]
Melting Point > 100°C (Decomposes)Note: Often reported incorrectly as ~35°C (which refers to the 1-pentanol isomer).
Solubility High in Water, MethanolPolar salt form dissolves readily in protic solvents.[1]
Hygroscopicity HighRequires storage in desiccated conditions to prevent deliquescence.
pKa (Amine) ~10.5Typical for primary aliphatic amines.
CAS (Free Base) 2210-05-1Verify specific salt CAS with supplier (often custom).

Expert Insight: The high hygroscopicity of the HCl salt can lead to weighing errors during stoichiometry calculations. It is recommended to dry the compound under vacuum over


 before use in critical stereoselective reactions.

Synthetic Pathways & Manufacturing[1]

The synthesis of 5-amino-2-pentanol is chemically distinct from the linear 1-pentanol isomer.[1] The most robust route involves the reductive amination of 5-hydroxy-2-pentanone , which exists in equilibrium with its cyclic hemiacetal form (2-methyl-2-hydroxytetrahydrofuran).[1]

Mechanism: Reductive Amination

This pathway avoids the use of high-pressure ring-opening of methyl-THF, which often yields mixtures of isomers.[1]

  • Precursor: 5-Hydroxy-2-pentanone (often derived from the hydration of dihydropyran derivatives).

  • Amination: Reaction with ammonia (

    
    ) or a nitrogen source to form the imine.
    
  • Reduction: Hydrogenation (using Raney Ni or Pd/C) reduces the imine to the amine and the ketone to the alcohol (if not already reduced).

Synthetic Workflow Diagram

Synthesis Start Precursor: 2-Methyl-2-hydroxytetrahydrofuran (Hemiacetal Equilibrium) OpenChain Open Chain Form: 5-Hydroxy-2-pentanone Start->OpenChain Equilibrium Imine Intermediate: Imine Formation (+ NH3) OpenChain->Imine Amination Reduction Catalytic Hydrogenation (H2 / Raney Ni) Imine->Reduction Reduction Product Product: 5-Amino-2-pentanol Reduction->Product Workup Salt Salt Formation: (+ HCl in Ether/Dioxane) Product->Salt Final Step

Figure 2: Industrial synthesis route via reductive amination of the hydroxy-ketone precursor.

Applications in Drug Design & Reactivity[1]

Cyclization to Pyrrolidines

The most defining chemical characteristic of 5-amino-2-pentanol is its propensity to cyclize.[1] Under Appel reaction conditions (


) or simple acid catalysis with heat, it undergoes intramolecular substitution to form 2-methylpyrrolidine .[1]
  • Significance: This reaction is a standard "proof of structure" test. The formation of the 5-membered ring confirms the 1,4-distance between the amine and the alcohol (conceptually similar to the 1,4-relationship in the carbon chain).[1]

  • Stereochemistry: The chirality at C2 is preserved (or inverted depending on the mechanism) in the resulting pyrrolidine, allowing for the synthesis of enantiopure pyrrolidine scaffolds found in nicotine analogues and kinase inhibitors.[1]

Pharmaceutical Linker

The molecule serves as a flexible linker in:

  • Antimalarials: Analogues of hydroxychloroquine where the side chain requires modification for solubility or metabolic stability.

  • Dispersants: Used in the synthesis of aromatic dispersants for drug formulations, improving the bioavailability of poorly soluble APIs [1].[1]

Handling, Safety, & Analytics[1]

Analytical Quality Control (QC)

Due to the lack of a chromophore, UV detection is difficult.[1]

  • HPLC Method:

    • Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD).

    • Column: C18 or Amino-functionalized column.

    • Buffer: High pH (ammonium hydroxide) to suppress ionization of the amine, or ion-pairing agents (trifluoroacetic acid) at low pH.[1]

  • GC-MS:

    • Requires derivatization (e.g., with BSTFA) to make the salt volatile and prevent tailing of the amine/alcohol groups.[1]

Safety Protocols
  • Hazards: The free base is corrosive (Skin Corr.[4][5] 1B). The HCl salt is an irritant but less volatile.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent carbonate formation (reaction with atmospheric

    
    ).
    

References

  • The Lubrizol Corporation. (2016). Aromatic Dispersant Composition. Patent US10113031B2. Link

  • PubChem. (2025).[5] 5-Amino-2-pentanol Hydrochloride Compound Summary. National Library of Medicine. Link

  • Smolecule. (2024).[6] 5-Amino-2-pentanol HCl Product Profile. Link

  • OpenStax. (2025). Organic Chemistry: Amines and Heterocycles. Rice University.[7] Link

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 5-Amino-2-pentanol HCl

Executive Summary & Chemical Identity 5-Amino-2-pentanol Hydrochloride (CAS: 5968-88-7 for the salt; Free base: 81693-62-1) is a bifunctional aliphatic intermediate critical in the synthesis of chiral ligands, biodegrada...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Amino-2-pentanol Hydrochloride (CAS: 5968-88-7 for the salt; Free base: 81693-62-1) is a bifunctional aliphatic intermediate critical in the synthesis of chiral ligands, biodegradable polyesteramides, and pharmaceutical linkers.

As a hydrochloride salt of a secondary alcohol-amine, its solubility behavior is governed by the competition between its ionic lattice energy and the solvation capability of the solvent. This guide provides a structured analysis of its solubility landscape to support reaction optimization, purification (recrystallization), and analytical sample preparation.

Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula

Molecular Weight 139.62 g/mol
Structure Aliphatic chain with terminal primary amine (protonated) and secondary hydroxyl group.[1]
Polarity High (Ionic/Polar). Amphiphilic character due to the C5 alkyl chain.
H-Bonding Strong donor (ammonium, hydroxyl) and acceptor (hydroxyl).

Solubility Landscape

The solubility of 5-Amino-2-pentanol HCl follows the "Like Dissolves Like" principle, heavily skewed towards high-dielectric protic solvents due to the ionic ammonium chloride moiety.

Solvent Compatibility Matrix

Data represents estimated saturation limits based on homologous amino-alcohol salt behavior at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Protic Water (

)
Very High (>500 mg/mL)Aqueous workup, buffer preparation.
Lower Alcohols Methanol (MeOH)High (>200 mg/mL)Reaction solvent, stock solutions.
** hindered Alcohols**Ethanol, Isopropanol (IPA)Moderate (Temp. dependent)Recrystallization (High solubility at boil, low at RT).
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Biological assays, organometallic catalysis.
Polar Aprotic Acetone, AcetonitrileLow / Sparingly Anti-solvent for precipitation.
Non-Polar Hexane, Toluene, DCMInsoluble (<1 mg/mL)Washing impurities, biphasic extraction.
Thermodynamic Considerations
  • Enthalpy of Solution (

    
    ):  Dissolution in water is likely endothermic  (solution cools down). The lattice energy of the HCl salt is significant; heating facilitates rapid dissolution.
    
  • Salt Breaking: In high pH environments (pH > 10), the salt converts to the free base (5-Amino-2-pentanol), drastically altering solubility—becoming soluble in organic solvents like Dichloromethane (DCM) and less soluble in water.

Experimental Protocols (Self-Validating Systems)

Protocol A: Solubility Verification (The "10mg Rule")

Objective: Rapidly determine solvent suitability before scale-up.

  • Weigh 10 mg of 5-Amino-2-pentanol HCl into a clear 4mL glass vial.

  • Add 100 µL of target solvent (Result: 100 mg/mL concentration).

  • Vortex for 30 seconds.

    • Clear Solution?

      
       High Solubility.
      
    • Suspension?

      
       Proceed to Step 4.
      
  • Add 900 µL of solvent (Total: 1 mL, 10 mg/mL). Vortex.

  • Heat to 50°C (if solvent boiling point permits).

    • Dissolves on heat, precipitates on cool?

      
      Candidate for Recrystallization. 
      
    • Remains solid?

      
      Anti-solvent. 
      
Protocol B: Recrystallization (Purification)

Context: Removing non-polar impurities or colored byproducts.

Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate (9:1).

  • Dissolution: Place crude solid in a flask. Add minimum volume of boiling IPA until fully dissolved.

  • Filtration (Optional): If insoluble particles remain, hot filter through a pre-warmed glass frit.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT).

    • Critical Step: If no crystals form at RT, add "seed" crystals or scratch the glass wall.

  • Maximizing Yield: Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline precipitate. Wash with cold Acetone (Anti-solvent) to remove residual mother liquor.

  • Drying: Vacuum dry at 40°C.

Protocol C: Free Base Liberation (Partitioning)

Context: When the neutral amino-alcohol is required for nucleophilic attack.

  • Dissolve the HCl salt in minimum Water .

  • Adjust pH to >12 using 2M NaOH or

    
    .
    
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate .

    • Note: 5-Amino-2-pentanol is amphiphilic; saturation of the aqueous layer with NaCl (Salting out) is recommended to improve extraction efficiency.

  • Dry organic layer over

    
     and concentrate.
    

Visualizations

Solubility Decision Logic

Use this workflow to select the correct solvent based on your objective.

SolubilityLogic Start Start: 5-Amino-2-pentanol HCl Goal What is your Goal? Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purify Purification Goal->Purify Clean-up Assay Analysis (HPLC/NMR) Goal->Assay Quantification PolarRxn Use Methanol or Water (Homogeneous) Rxn->PolarRxn Standard NonPolarRxn Use Biphasic System (Water/Toluene + PTC) Rxn->NonPolarRxn If reactant insoluble Recryst Recrystallization (Solvent: i-PrOH or EtOH) Purify->Recryst High Purity Needed Precip Precipitation (Dissolve in MeOH -> Add Acetone) Purify->Precip Rapid Isolation NMR D2O or DMSO-d6 Assay->NMR HPLC Water/Acetonitrile (Buffer pH < 3) Assay->HPLC

Figure 1: Decision tree for solvent selection based on experimental intent.

Recrystallization Thermodynamic Cycle

Visualizing the temperature-dependent solubility window.

RecrystCycle Hot High Temp (Boiling) Solubility: High State: Dissolved Cool Cooling Phase Supersaturation Reached Hot->Cool Slow Cooling Cold Low Temp (0°C) Solubility: Low State: Crystallized Cool->Cold Nucleation Impurity Impurities Remain in Solution Cold->Impurity Filtration Impurity->Cold Separation

Figure 2: The thermodynamic cycle of recrystallization using Isopropanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130176797, 5-Amino-2-pentanol HCl. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of 5-Amino-2-pentanol HCl as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Bifunctional Building Block In the landscape of pharmaceutical synthesis, the selection of appropriate intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical determinant of efficiency, scalability, and ultimately, the viability of a drug candidate. 5-Amino-2-pentanol hydrochloride (HCl) has emerged as a versatile and valuable building block, prized for its bifunctional nature. Possessing both a primary amine and a secondary alcohol, this chiral molecule offers two distinct points for chemical modification, enabling the construction of complex molecular architectures. This guide provides an in-depth technical exploration of 5-Amino-2-pentanol HCl's role as a pharmaceutical intermediate, focusing on its application in the synthesis of key drug molecules, detailed experimental protocols, and robust quality control methodologies.

Core Chemical Attributes and Reactivity Profile

5-Amino-2-pentanol is a chiral aliphatic amino alcohol. The hydrochloride salt form enhances its stability and handling properties, making it a convenient precursor for a variety of chemical transformations.

PropertyValueReference
Molecular Formula C₅H₁₄ClNO[1]
Molecular Weight 139.62 g/mol [1]
IUPAC Name 5-aminopentan-2-ol;hydrochloride[1]
Parent Compound 5-Aminopentan-2-ol (CAS: 81693-62-1)

The strategic value of 5-Amino-2-pentanol lies in the differential reactivity of its two functional groups. The primary amine serves as a potent nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination. The secondary hydroxyl group can be engaged in esterification, etherification, or oxidation to the corresponding ketone. This orthogonality allows for a stepwise and controlled elaboration of the molecule, a crucial aspect in multi-step pharmaceutical syntheses.

Application in Pharmaceutical Synthesis: The Case of Hydroxychloroquine

A prime example of 5-Amino-2-pentanol's utility is in the synthesis of a key side-chain intermediate for the widely used antimalarial and antirheumatic drug, hydroxychloroquine. The target intermediate, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, is constructed from a molecule derived from the 5-aminopentan-2-ol scaffold. The synthesis proceeds through a multi-step sequence that leverages the reactivity of both the amino and hydroxyl functionalities, albeit in a protected or modified form.

Synthetic Pathway Overview

The synthesis of the hydroxychloroquine side-chain intermediate from a 5-aminopentan-2-ol-related precursor involves three main stages:

  • Formation of the Aminoketone Backbone: Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one.

  • Oximation: Conversion of the ketone to an oxime, (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime.

  • Reductive Amination: Reduction of the oxime to the target primary amine, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.

G A 5-Chloro-2-pentanone + 2-(Ethylamino)ethanol B 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one A->B Condensation C (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime B->C Oximation D 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (Hydroxychloroquine Intermediate) C->D Reduction (Raney Ni) G A 5-Amino-2-pentanol B Activated Intermediate (e.g., tosylate, mesylate) A->B Activation of OH group C Substituted Piperidine B->C Intramolecular Nucleophilic Attack

Caption: General scheme for piperidine synthesis from 5-Amino-2-pentanol.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of 5-Amino-2-pentanol HCl and its derivatives is paramount in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for assessing the purity of amino alcohols. [2] * Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at low wavelengths (e.g., 210 nm) is often used for compounds lacking a strong chromophore. Derivatization with reagents like o-phthalaldehyde (OPA) can enhance fluorescence detection for trace analysis. [2][3]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and quantification. Derivatization is often necessary to improve the volatility and chromatographic behavior of amino alcohols. [4] * Derivatizing Agents: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically employed.

    • Mass Spectrometry: Electron ionization (EI) provides a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra of 5-Amino-2-pentanol HCl will show characteristic signals for the methyl, methylene, and methine protons and carbons. The chemical shifts will be influenced by the protonation state of the amine and the presence of the hydroxyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorptions for the O-H stretch of the alcohol, the N-H stretches of the ammonium salt, and C-H stretches will be observed.

Analytical TechniquePurposeKey Parameters/Observations
HPLC Purity assessment and quantificationC18 column, gradient elution, UV or fluorescence detection (with derivatization)
GC-MS Identification and quantification of volatile impuritiesDerivatization (e.g., silylation), non-polar capillary column, EI mass analysis
¹H and ¹³C NMR Structural elucidation and confirmationCharacteristic chemical shifts for alkyl and functionalized carbons and protons
IR Spectroscopy Functional group identificationO-H, N-H, and C-H stretching vibrations

Conclusion: A Versatile Intermediate for Modern Drug Discovery

5-Amino-2-pentanol HCl stands as a testament to the power of bifunctional building blocks in pharmaceutical synthesis. Its strategic application, exemplified in the synthesis of a key intermediate for hydroxychloroquine, underscores its value in constructing complex and medicinally relevant molecules. The ability to selectively manipulate its amino and hydroxyl groups provides chemists with a versatile tool for accessing a diverse range of chemical structures, including important heterocyclic scaffolds like piperidines. As the demand for more sophisticated and efficient synthetic routes to novel therapeutics continues to grow, the importance of well-characterized and versatile intermediates like 5-Amino-2-pentanol HCl will undoubtedly increase.

References

  • UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. Retrieved February 10, 2026, from [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2012). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). US3959379A - Preparation of primary amines.
  • Thieme. (n.d.). 2.4. Reduction of Imino Groups (C = N). Retrieved February 10, 2026, from [Link]

  • MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.
  • Google Patents. (n.d.). US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.
  • Google Patents. (n.d.). US7232842B2 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • NIST WebBook. (n.d.). Pentanol, 5-amino-. Retrieved February 10, 2026, from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES Jalindar. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2021). Semi-continuous synthesis of (ethyl(2-hydroxyethyl)amino)-2-aminopentane of the oxime obtained via a combination of packed bed. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2000). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof.
  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • Pharmaffiliates. (n.d.). (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime. Retrieved February 10, 2026, from [Link]

  • NIST WebBook. (n.d.). Pentanol, 5-amino-. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • PubChem. (n.d.). 5-Amino-2-pentanol HCl. Retrieved February 10, 2026, from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved February 10, 2026, from [Link]

  • PubMed. (n.d.). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved February 10, 2026, from [Link]

  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved February 10, 2026, from [Link]

  • PubMed. (2021). Amino Acid and Peptide-Based Antiviral Agents. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Amino Acid and Peptide‐Based Antiviral Agents. Retrieved February 10, 2026, from [Link]

  • Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved February 10, 2026, from [Link]

  • PMC. (n.d.). Influence of an Additional Amino Group on the Potency of Aminoadamantanes Against Influenza Virus A. II – Synthesis of Spiropiperazines and In-Vitro Activity Against Influenza A H3N2 Virus. Retrieved February 10, 2026, from [Link]

  • PubMed. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Retrieved February 10, 2026, from [Link]

  • PMC. (2023). Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584. Retrieved February 10, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Amino-1-pentanol hydrochloride. Retrieved February 10, 2026, from [Link]

  • NIST WebBook. (n.d.). Pentanol, 5-amino-. Retrieved February 10, 2026, from [Link]

  • Automated Topology Builder. (n.d.). pentanol | C 5 H 12 O | MD Topology | NMR | X-Ray. Retrieved February 10, 2026, from [Link]

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Foundational

Technical Guide: 5-Amino-2-pentanol HCl as a Precursor for Tunable Polyesteramides (PEAs)

Executive Summary This technical guide details the utilization of 5-Amino-2-pentanol hydrochloride (5A2P-HCl) as a bifunctional monomer for the synthesis of biodegradable polyesteramides (PEAs). Unlike linear amino alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of 5-Amino-2-pentanol hydrochloride (5A2P-HCl) as a bifunctional monomer for the synthesis of biodegradable polyesteramides (PEAs). Unlike linear amino alcohols (e.g., 5-amino-1-pentanol), 5A2P possesses a secondary hydroxyl group and a chiral center at the C2 position. These structural features introduce steric modulation into the polymer backbone, significantly influencing crystallinity, glass transition temperature (


), and hydrolytic degradation rates.

This guide targets researchers requiring precise control over polymer erosion profiles for drug delivery systems and soft tissue scaffolds. It prioritizes the Bis-amide-diol synthetic route to ensure strict structural regularity.

Molecular Architecture & Rationale

The Precursor: 5-Amino-2-pentanol HCl
  • CAS: 100423-07-2 (HCl salt) / 81693-62-1 (Free base)

  • Structure:

    
    
    
  • Key Attributes:

    • Primary Amine: Highly nucleophilic; facilitates rapid amide bond formation.

    • Secondary Alcohol: Lower reactivity than primary alcohols; provides "steric shielding" to the ester bond in the final polymer, slowing degradation relative to linear analogs.

    • Methyl Side Group: Disrupts chain packing, reducing crystallinity and improving solubility in organic solvents (e.g., DMSO, DMF, Chloroform).

Strategic Advantage in PEAs

Polyesteramides combine the mechanical strength of polyamides (H-bonding) with the biodegradability of polyesters.[1] Using 5A2P allows for tunable degradation . The secondary ester linkage formed by 5A2P is less susceptible to bulk hydrolysis than primary esters, allowing for sustained surface erosion profiles desirable in long-term implants.

Synthesis Strategy: The Bis-Amide-Diol Route

Direct polycondensation of 5A2P with dicarboxylic acids often yields random microstructures due to the competing reactivities of the amine and alcohol groups. To guarantee a defined alternating ester-amide architecture , this guide prescribes the Bis-amide-diol (Pre-polymer) strategy.

Reaction Pathway Visualization

The following diagram illustrates the conversion of 5A2P-HCl into a bis-amide-diol monomer, followed by polycondensation.

PEA_Synthesis Start 5-Amino-2-pentanol HCl Base Base Neutralization (Et3N / NaOH) Start->Base Desalting FreeAmine Free Base (Reactive Amine) Base->FreeAmine Extraction Monomer Bis-amide-diol Monomer (Secondary Diol) FreeAmine->Monomer Selective Amidation (Fast) Diacid Diester / Diacid Chloride (e.g., Dimethyl Sebacate) Diacid->Monomer 0.5 eq Polymerization Polycondensation (with Diacid Chloride) Monomer->Polymerization + Diacid Chloride + Acid Scavenger FinalPEA Polyesteramide (PEA) Alternating Structure Polymerization->FinalPEA Esterification (Slow)

Figure 1: Stepwise synthesis ensuring alternating amide/ester sequences. The secondary alcohol remains unreacted during the first stage due to chemoselectivity.

Experimental Protocols

Phase I: Monomer Synthesis (Bis-amide-diol)

Objective: Synthesize


-bis(4-hydroxy-n-pentyl)sebacamide (or similar analog).
Rationale:  Reacting the amine with a diester avoids the harsh conditions of acid chlorides at this stage, preventing premature esterification of the secondary hydroxyl.

Reagents:

  • 5-Amino-2-pentanol HCl (2.2 equiv)[2]

  • Dimethyl Sebacate (1.0 equiv)

  • Sodium Methoxide (catalytic, 0.1 equiv) or Triethylamine (2.5 equiv if using acid chloride)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Desalting: Dissolve 5A2P-HCl in Methanol. Add stoichiometric Sodium Methoxide (NaOMe) to neutralize HCl. Filter off the precipitated NaCl.

  • Amidation: Add Dimethyl Sebacate to the filtrate.

  • Reflux: Heat to mild reflux (65°C) for 12–24 hours. The primary amine reacts preferentially with the methyl ester groups.

  • Purification: Cool the solution. The bis-amide-diol often precipitates due to H-bonding. If not, concentrate via rotary evaporation and recrystallize from Ethyl Acetate/Hexane.

  • Validation: Check FTIR. Look for Amide I/II bands (1640, 1540 cm⁻¹) and the absence of ester carbonyls (1735 cm⁻¹) from the starting material (the new amide bond replaces the ester).

Phase II: Solution Polycondensation

Objective: Polymerize the secondary diol monomer with a diacid chloride. Critical Note: Secondary alcohols are sluggish nucleophiles. The use of Pyridine as both solvent and acid acceptor is recommended to drive the reaction.

Reagents:

  • Bis-amide-diol Monomer (1.0 equiv)

  • Sebacoyl Chloride (1.0 equiv) - Must be freshly distilled.

  • Solvent: Anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Base: Pyridine (2.2 equiv).

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Dissolution: Dissolve the Bis-amide-diol in

    
     and Pyridine. Cool to 0°C in an ice bath.
    
  • Addition: Add Sebacoyl Chloride dropwise (diluted in

    
    ) over 30 minutes. Exothermic control is vital to prevent discoloration.
    
  • Reaction: Allow to warm to Room Temp (RT). Stir for 24–48 hours.

    • Optimization: If MW is low, reflux at 60°C for the final 4 hours.

  • Quenching: Pour the viscous solution into excess cold Methanol or Water.

  • Purification: Filter the white fibrous polymer. Reprecipitate from Chloroform into Methanol twice.

  • Drying: Vacuum dry at 40°C for 24 hours.

Characterization & Validation Framework

To ensure the polymer meets the "Self-Validating" criteria, comparing the 5A2P-based PEA against a standard (e.g., Ethanolamine-based PEA) is crucial.

Structural Validation (NMR)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       4.8 ppm:  Methine proton (
      
      
      
      ) adjacent to the ester linkage. A shift from ~3.6 ppm (in monomer) to ~4.8 ppm confirms successful esterification.
    • 
       1.1 ppm:  Methyl doublet (
      
      
      
      ). This is the signature of 5A2P.
    • Integration: Ratio of Amide

      
       to Methyl protons must match theoretical values (1:3).
      
Thermal & Physical Properties (Typical Data)
Property5A2P-PEA (Secondary OH)Ethanolamine-PEA (Primary OH)Interpretation

(°C)
15 – 2530 – 45Methyl group increases free volume, lowering

.

(°C)
80 – 110130 – 160Stereoirregularity (if racemic 5A2P used) suppresses crystallization.
Solubility Soluble in

, THF
Insoluble in THF5A2P derivatives are more processable.
Degradation Slow (Surface Erosion)Fast (Bulk Erosion)Steric hindrance at ester bond protects against hydrolysis.
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Polymerization cluster_2 Workup Step1 Dry Monomer (Vacuum, 24h) Step3 Ice Bath (0°C) Dropwise Addition Step1->Step3 Step2 Distill Acid Chloride Step2->Step3 Step4 Room Temp Stir (24-48h) Step3->Step4 Step5 Precipitation (in Cold MeOH) Step4->Step5 Step6 Vacuum Drying Step5->Step6

Figure 2: Critical workflow steps. Temperature control at Step 3 is the primary failure point for molecular weight buildup.

Biomedical Utility & Causality

Why 5-Amino-2-pentanol?

The choice of 5A2P is not arbitrary; it is a steric engineering decision.

  • Amorphous Domains: The methyl group prevents the tight packing of polymer chains seen in linear PEAs (like Nylon analogues). This results in a material that is flexible at body temperature (elastomeric behavior).

  • Hydrophobic Shielding: The methyl group adjacent to the ester bond creates a local hydrophobic environment. This repels water molecules, slowing the rate of hydrolytic cleavage.

    • Result: While linear PEAs might degrade in weeks, 5A2P-PEAs can be engineered to degrade over months, suitable for vascular stents or long-term drug depots.

Safety Considerations
  • Residual Monomer: 5A2P is structurally similar to amino acid metabolites. However, rigorous purification (reprecipitation) is required to remove pyridine salts.

  • Cytotoxicity: PEAs generally show excellent biocompatibility. The degradation products (dicarboxylic acid, amino alcohol) are generally resorbable.

References

  • Katsarava, R., et al. "Amino acid-based bioanalogous polymers." Acta Polymerica, 1998. (Foundational work on PEA synthesis active ester method).
  • Díaz, A., et al. "Biodegradable Poly(ester amide)s: Synthesis and Applications." ResearchGate, 2023.

  • PubChem. "5-Amino-2-pentanol HCl Compound Summary."[3] National Library of Medicine.

  • Sasikumar, K., et al. "Production of Biopolyamide Precursors 5-Amino Valeric Acid... from Rice Straw." Frontiers in Bioengineering and Biotechnology, 2021.[4] (Context on amino-valeric derivatives).

  • Van der Donk, F. "Synthesis and characterization of novel biobased polyester-imides from natural amino acids." University of Groningen, 2016. (Protocol validation for amino-alcohol polycondensation).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Chiral Synthesis of (R)- and (S)-5-Amino-2-pentanol

Executive Summary This Application Note details two robust protocols for the synthesis of enantiomerically pure (R)- and (S)-5-amino-2-pentanol , a critical chiral building block for pharmaceutical intermediates (e.g., a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details two robust protocols for the synthesis of enantiomerically pure (R)- and (S)-5-amino-2-pentanol , a critical chiral building block for pharmaceutical intermediates (e.g., antipsychotics, antibiotics).

While racemic 5-amino-2-pentanol is commercially available, high-purity single enantiomers are often required for structure-activity relationship (SAR) studies. This guide provides:

  • Biocatalytic Kinetic Resolution: A scalable, green chemistry approach using Candida antarctica Lipase B (CAL-B) to resolve racemic material.

  • Asymmetric Transfer Hydrogenation (ATH): A chemical approach using Ru-catalysis for direct asymmetric reduction of the ketone precursor.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Route Selection

The choice between biocatalysis and chemical synthesis depends on the starting material availability and scale.

FeatureMethod A: Biocatalytic ResolutionMethod B: Asymmetric Hydrogenation
Starting Material rac-5-Amino-2-pentanol (Cheap)5-Aminopentan-2-one (Requires synthesis)
Enantiomeric Excess Excellent (>99% ee possible)High (95-98% ee)
Yield Max 50% per enantiomer (theoretical)>90% (theoretical)
Throughput High (Room Temp, Ambient Pressure)High (Requires Catalyst Control)
Green Metric High (Enzyme recyclable)Moderate (Metal waste)
Decision Workflow

The following diagram illustrates the decision logic and process flow for selecting the optimal route.

RouteSelection Start Target: (R)- or (S)-5-Amino-2-pentanol CheckSM Is Racemic Alcohol Available? Start->CheckSM MethodA Method A: Biocatalytic Resolution (CAL-B Lipase) CheckSM->MethodA Yes MethodB Method B: Asymmetric Hydrogenation (Ru-TsDPEN) CheckSM->MethodB No (Ketone available) Protect Step 1: N-Boc Protection (Crucial for Chemoselectivity) MethodA->Protect Resolution Step 2: Kinetic Resolution (Vinyl Acetate / MTBE) Protect->Resolution Sep Step 3: Separation (S)-Alcohol + (R)-Ester Resolution->Sep EndA Pure Enantiomers Sep->EndA Hydrolysis Oxidize Step 1: Precursor Synthesis (5-oxohexanenitrile or protected ketone) MethodB->Oxidize Reduct Step 2: ATH Reduction (HCOONa / H2O / DCM) Oxidize->Reduct EndB Pure Enantiomers Reduct->EndB Deprotection

Figure 1: Strategic workflow for selecting the synthesis route based on precursor availability.

Safety & Handling (GHS Standards)

5-Amino-2-pentanol and its derivatives are hazardous.[1] Adhere to the following safety protocols:

  • Hazards: Corrosive (Skin Corr.[1][2] 1B), Flammable Liquid (Cat 4).

  • PPE: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and face shield.

  • Ventilation: All operations involving volatile acyl donors (vinyl acetate) or solvents (MTBE, DCM) must be performed in a certified fume hood.

Method A: Biocatalytic Kinetic Resolution (Recommended)

This method utilizes the stereoselectivity of Novozym 435 (immobilized CAL-B). CAL-B follows the Kazlauskas Rule for secondary alcohols, preferentially acylating the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Critical Pre-requisite: N-Protection

Why? Free amines can deactivate lipases or react with the acyl donor to form amides (chemoselectivity issue). You must protect the amine with a carbamate (Boc) group.

Protocol:

  • Dissolve rac-5-amino-2-pentanol (10.3 g, 100 mmol) in DCM (100 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and Triethylamine (1.2 equiv).

  • Stir at RT for 4 hours. Wash with water, dry over Na₂SO₄, and concentrate.

  • Yield: ~95% rac-N-Boc-5-amino-2-pentanol (Colorless oil).

Enzymatic Resolution Protocol
ParameterSpecificationNotes
Enzyme Novozym 435 (CAL-B)20 mg/mmol substrate
Acyl Donor Vinyl Acetate3.0 equivalents. Irreversible donor (forms acetaldehyde).
Solvent MTBE (Methyl tert-butyl ether)Hydrophobic solvents preserve enzyme activity.
Temperature 30°COptimal balance of rate vs. selectivity.
Agitation Orbital Shaker (200 rpm)Avoid magnetic stirring (grinds the immobilized beads).

Step-by-Step Procedure:

  • Setup: In a 250 mL Erlenmeyer flask, dissolve rac-N-Boc-5-amino-2-pentanol (2.03 g, 10 mmol) in dry MTBE (50 mL).

  • Activation: Add Vinyl Acetate (2.8 mL, 30 mmol) and activated Molecular Sieves (4Å) to ensure anhydrous conditions.

  • Initiation: Add Novozym 435 (200 mg). Seal the flask with a vented septum.

  • Incubation: Place in an orbital shaker at 30°C / 200 rpm.

  • Monitoring: Monitor by GC or TLC (Hexane/EtOAc 1:1).

    • Checkpoint: Stop reaction at 50% conversion (typically 24-48 hours).

  • Termination: Filter off the enzyme (can be washed with acetone and reused). Concentrate the filtrate.

Downstream Processing
  • Separation: Purify the residue via Flash Column Chromatography (Silica Gel).

    • Fraction 1: (R)-Acetate (Elutes first with non-polar solvent).

    • Fraction 2: (S)-Alcohol (Elutes second, more polar).

  • Hydrolysis (to get R-Alcohol): Treat the (R)-Acetate with K₂CO₃ in MeOH/H₂O to yield (R)-N-Boc-5-amino-2-pentanol.

  • Deprotection: Treat purified N-Boc intermediates with TFA/DCM (1:4) for 1 hour to yield the final amino alcohol salts.

Method B: Asymmetric Transfer Hydrogenation (ATH)

For larger scales where 50% yield limitation of resolution is unacceptable, use ATH on the ketone precursor.

Substrate Preparation

Start with 5-(N-Boc-amino)pentan-2-one . This can be synthesized via the Wacker oxidation of N-Boc-4-pentenylamine or hydration of the alkyne.

ATH Protocol

Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] Note: Using (R,R)-ligand typically yields the (S)-alcohol. Check specific catalyst literature for inversion rules.

Protocol:

  • Charge: In a reaction vessel, add 5-(N-Boc-amino)pentan-2-one (10 mmol).

  • Solvent: Add DCM (25 mL).

  • Catalyst: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).

  • Hydrogen Source: Add Formic Acid/Triethylamine azeotrope (5:2 molar ratio, 5 mL).

  • Reaction: Stir at 28°C for 16 hours.

  • Workup: Quench with water, extract with DCM. Wash organic layer with sat. NaHCO₃.

  • Result: High ee (>96%) of the chiral alcohol.[3][4][5][6]

Mechanism of Action (Biocatalysis)

The following diagram details the molecular mechanism of the CAL-B resolution, explaining the stereochemical outcome.

Mechanism Enzyme CAL-B Active Site (Ser-His-Asp Triad) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Vinyl Acetate ProductR (R)-Acetate (Acylated Product) AcylEnzyme->ProductR + (R)-Enantiomer (Matches Kazlauskas Rule) Racemic Racemic Substrate (R/S)-N-Boc-Alcohol Fast (R)-Enantiomer (Fast Reaction) Racemic->Fast Slow (S)-Enantiomer (Slow/No Reaction) Racemic->Slow ProductS (S)-Alcohol (Unreacted) Slow->ProductS Remains in Solution

Figure 2: Kinetic resolution mechanism. CAL-B preferentially acylates the (R)-enantiomer of secondary alcohols, allowing separation of the (S)-alcohol.

Quality Control & Validation

To ensure "Trustworthiness" and reproducibility, every batch must be validated using the following methods.

Chiral HPLC Method[4]
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 210 nm (monitor Boc group).

  • Expectation:

    • (S)-N-Boc-5-amino-2-pentanol:

      
       min.
      
    • (R)-N-Boc-5-amino-2-pentanol:

      
       min.
      (Note: Retention times are illustrative; run a racemic standard first).
      
Calculation of Enantiomeric Ratio (E)

For the enzymatic route, calculate the Selectivity Factor (


) to validate enzyme performance:


Where:

  • 
     = conversion
    
  • 
     = enantiomeric excess of product (ester)
    
  • 
     = enantiomeric excess of substrate (remaining alcohol)
    

Acceptance Criteria: An


-value > 50 is required for high-purity applications.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.

  • PubChem. (2025).[1] 5-Aminopentan-2-ol Compound Summary. National Library of Medicine.

Sources

Application

Application Note: Process Crystallization of 5-Amino-2-pentanol Hydrochloride

Abstract This Application Note details the purification of 5-Amino-2-pentanol Hydrochloride (CAS: 130176-79-7), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Hydroxychloroqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the purification of 5-Amino-2-pentanol Hydrochloride (CAS: 130176-79-7), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Hydroxychloroquine. The protocol addresses the compound's high hygroscopicity and its tendency to undergo intramolecular cyclization to form 2-methylpyrrolidine . We present a robust cooling-antisolvent crystallization workflow designed to reject cyclized impurities and inorganic salts while maximizing yield.

Chemical Context & Impurity Profile[1][2][3]

The Challenge: "Oiling Out" and Cyclization

5-Amino-2-pentanol HCl presents a unique purification challenge due to two competing factors:

  • Hygroscopicity: As a short-chain amino alcohol salt, it has a high affinity for water. Even trace moisture can cause the product to separate as a viscous oil (Liquid-Liquid Phase Separation, LLPS) rather than a crystalline solid.

  • Cyclization Equilibrium: Under thermal stress or acidic conditions, the linear amino alcohol is in equilibrium with its cyclized dehydration product, 2-methylpyrrolidine. Crystallization must effectively reject this specific impurity.

Impurity Formation Pathway

The following diagram illustrates the critical impurity pathway that this protocol is designed to interrupt.

ImpurityPathway cluster_0 Target Molecule cluster_1 Critical Impurity Linear 5-Amino-2-pentanol (Linear Form) Cyclic 2-Methylpyrrolidine (Cyclized Form) Linear->Cyclic Dehydration (Heat/Acid) Salt 5-Amino-2-pentanol HCl (Crystalline Target) Linear->Salt + HCl (g) Cyclic->Linear Hydrolysis

Figure 1: Reaction pathway showing the dehydration of the target amino alcohol into the pyrrolidine impurity.

Solvent System Selection Strategy

For amino alcohol salts, a single-solvent system often fails to provide the necessary yield/purity balance. We utilize a Binary Solvent System relying on the principle of differential solubility.

RoleSolventRationale
Primary Solvent Isopropanol (IPA) High solubility for the amine salt at boiling point (

); moderate solubility at ambient. Excellent for rejecting inorganic salts (NaCl/KCl) which are insoluble in hot IPA.
Antisolvent Ethyl Acetate (EtOAc) The HCl salt is virtually insoluble in EtOAc. Addition reduces the solubility of the target molecule in the IPA mixture, forcing crystallization without co-precipitating the more soluble organic impurities (like the cyclized pyrrolidine).
Alternative Acetone Can be used as an antisolvent if EtOAc fails, but carries a risk of reacting with residual free amines (Schiff base formation). Use only with fully protonated salts.

Detailed Experimental Protocol

Safety Warning: 5-Amino-2-pentanol HCl is an irritant. Operations involving hot solvents and HCl gas requires a fume hood.

Phase A: Dissolution & Hot Filtration (Inorganic Rejection)
  • Charge Reactor: Load 100 g of crude 5-Amino-2-pentanol HCl into a jacketed glass reactor.

  • Solvent Addition: Add 300 mL of Isopropanol (IPA) (3 vol relative to mass).

    • Note: Ensure IPA water content is

      
      . Excess water promotes oiling out.
      
  • Heating: Heat the slurry to 80°C (reflux) with agitation at 250 RPM.

  • Digestion: Hold at reflux for 30 minutes. The organic salt should dissolve; inorganic salts (e.g., NaCl from synthesis) will remain suspended.

  • Hot Filtration: Filter the solution while hot (

    
    ) through a sintered glass funnel or chemically resistant membrane (0.45 µm) to remove inorganic insolubles.
    
    • Critical: Pre-heat the funnel to prevent premature crystallization during filtration.

Phase B: Crystallization (Impurity Rejection)
  • Return to Reactor: Transfer the clear filtrate back to a clean vessel.

  • Initial Cooling: Cool slowly to 60°C .

  • Seeding (The "Self-Validating" Step):

    • Add 0.5% w/w pure seed crystals of 5-Amino-2-pentanol HCl.

    • Observation: Hold for 30 minutes. If the seed dissolves, the solution is undersaturated (cool further). If the seed persists and grows, the Metastable Zone is established.

  • Antisolvent Addition:

    • Begin adding Ethyl Acetate (EtOAc) slowly via a dosing pump.

    • Rate: 100 mL over 2 hours.

    • Target Ratio: Final solvent composition should be approx. 1:1 IPA:EtOAc.

  • Final Cooling: Cool the slurry to 0–5°C over 4 hours (Linear cooling ramp:

    
    ).
    
  • Aging: Hold at 0°C for 2 hours to maximize yield and desaturate the mother liquor.

Phase C: Isolation
  • Filtration: Filter the white crystalline slurry under nitrogen pressure or vacuum.

  • Displacement Wash: Wash the cake with 2 x 50 mL of cold (0°C) 1:1 IPA:EtOAc mixture.

    • Why: This displaces the mother liquor containing the 2-methylpyrrolidine impurity without dissolving the cake.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C during drying to prevent thermal degradation/cyclization.

Process Workflow Diagram

ProcessFlow Start Crude 5-Amino-2-pentanol HCl Dissolve Dissolve in IPA (3 vol) @ 80°C (Reflux) Start->Dissolve Filter Hot Filtration (Remove Inorganic Salts) Dissolve->Filter Cool Cool to 60°C Filter->Cool Seed Seed Addition (0.5%) Verify Seed Survival Cool->Seed Antisolvent Dose Ethyl Acetate (Target 1:1 Ratio) Seed->Antisolvent Crystallize Cool to 0-5°C (Linear Ramp) Antisolvent->Crystallize Isolate Filtration & Wash (Cold IPA/EtOAc) Crystallize->Isolate Dry Vacuum Dry @ 45°C Isolate->Dry

Figure 2: Step-by-step unit operations for the purification process.[1]

Troubleshooting & Critical Quality Attributes (CQA)

"Oiling Out" (LLPS)

If the product forms a separate liquid phase instead of crystals:

  • Cause: Temperature dropped too fast, or solvent is too polar (too much water).

  • Remedy: Reheat to dissolution. Add 5% more IPA. Seed at a higher temperature (

    
    ). Ensure the system is dry (Karl Fischer titration of solvent 
    
    
    
    ).
Low Yield
  • Cause: Final solvent mix is too rich in IPA (product remains soluble).

  • Remedy: Increase the EtOAc ratio to 2:1 (EtOAc:IPA) in the final slurry, but watch for co-precipitation of impurities.

High Impurity Levels (Cyclized form)
  • Detection: Use GC-MS or HPLC to check for 2-methylpyrrolidine.

  • Remedy: The impurity is highly soluble in EtOAc. If it persists in the crystal, the cake washing step was insufficient. Increase wash volume or perform a re-slurry wash in pure EtOAc.

References

  • PubChem. (n.d.).[2] 5-Amino-2-pentanol HCl Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2010). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 87, 161-161. (Describes the cyclization mechanism relevant to impurity formation). Retrieved from [Link]

  • Google Patents. (2014). Preparation method for optically pure aminoalcohol hydrochloride (CN104072381B). (Provides foundational solvent data for homologous amino alcohols).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] (Foundational theory on amino acid/salt solubility in hydro-alcoholic systems). Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-2-pentanol HCl Purity

Abstract & Core Challenge 5-Amino-2-pentanol HCl ( ) is a critical intermediate in the synthesis of pharmaceutical APIs, including antimalarial agents like Hydroxychloroquine. The Analytical Challenge: This molecule is "...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

5-Amino-2-pentanol HCl (


) is a critical intermediate in the synthesis of pharmaceutical APIs, including antimalarial agents like Hydroxychloroquine.

The Analytical Challenge: This molecule is "chromatographically silent." It lacks a chromophore (conjugated


-system) capable of absorbing UV light above 210 nm.
  • Direct UV Detection (200–210 nm): Result is often compromised by high solvent noise, poor sensitivity, and interference from buffer cut-offs.

  • Refractive Index (RI): Lacks sensitivity for trace impurity analysis and is incompatible with gradient elution.

The Solution: This protocol details a robust Pre-Column Derivatization method using Benzoyl Chloride (BzCl) via the Schotten-Baumann reaction. This transforms the analyte into a highly UV-active benzamide derivative, enabling sensitive and specific detection at 254 nm using standard HPLC-UV instrumentation.

Molecule Profile & Reaction Logic[1]

PropertyDescription
Chemical Name 5-Amino-2-pentanol Hydrochloride
Structure

Molecular Weight 103.16 g/mol (Free base)
Key Functional Groups Primary Amine (

), Secondary Alcohol (

)
Chirality One chiral center at C2 (Racemic or Enantiopure)
Derivatization Mechanism (Schotten-Baumann)

The primary amine reacts with Benzoyl Chloride under alkaline conditions to form a stable amide.[1] While the hydroxyl group can theoretically react to form an ester, the reaction kinetics heavily favor the amine (


-benzoylation) under controlled alkaline pH and short reaction times.

Reaction Scheme:



Visual Workflow & Logic

The following diagram illustrates the critical path for sample preparation and analysis.

G Start Raw Sample (5-Amino-2-pentanol HCl) Solubilization Step 1: Solubilization Dissolve in Borate Buffer (pH 9-10) Neutralizes HCl salt Start->Solubilization Derivatization Step 2: Derivatization Add Benzoyl Chloride (BzCl) Reaction: 5-10 mins @ Ambient Temp Solubilization->Derivatization Free Amine Released Quenching Step 3: Quenching Add Glycine or Ammonia Scavenges excess BzCl Derivatization->Quenching Formation of Benzamide Separation Step 4: HPLC Separation C18 Column Separates Derivative from Reagents Quenching->Separation Stable Derivative Detection Detection UV @ 254 nm Separation->Detection

Caption: Workflow for pre-column benzoylation and HPLC analysis.

Experimental Protocol

Reagents and Materials[1][3][4][5][6][7][8]
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Benzoyl Chloride (BzCl): Reagent grade (>99%).

  • Sodium Hydroxide (NaOH): 2M solution.

  • Glycine: Reagent grade (Quenching agent).

  • Diluent: 50:50 ACN:Water.

Solution Preparation

A. Derivatization Reagent (Prepare Fresh): Dissolve 50 µL of Benzoyl Chloride in 10 mL of Acetonitrile. Note: BzCl is lachrymatory; handle in a fume hood.

B. Buffer Solution (Reaction Medium): Prepare 100 mM Sodium Borate or Carbonate buffer, adjusted to pH 9.5 with NaOH.

C. Quenching Solution: 100 mM Glycine solution in water.

Sample Preparation Procedure
  • Weighing: Accurately weigh 50 mg of 5-Amino-2-pentanol HCl into a 50 mL volumetric flask.

  • Dissolution: Dissolve in Buffer Solution (B) and dilute to volume. (Conc: ~1 mg/mL).[2]

  • Reaction:

    • Transfer 1.0 mL of Sample Solution to a vial.

    • Add 1.0 mL of 2M NaOH (Critical to neutralize the HCl salt and maintain alkalinity).

    • Add 0.5 mL of Derivatization Reagent (A) .

    • Vortex immediately for 30 seconds.

    • Let stand at room temperature for 10 minutes.

  • Quenching: Add 0.5 mL of Quenching Solution (C) to react with excess benzoyl chloride (prevents damage to the column and removes the large reagent peak).

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Conditions

ParameterSetting
Instrument Standard HPLC with UV/DAD Detector
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (bw 4 nm)
Injection Vol 10 µL

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Elute polar salts
15.070Elute Derivative
18.090Wash
20.010Re-equilibration
25.010End

Results & Discussion

Chromatographic Specificity

The derivatization process introduces specific peaks that must be identified to avoid false positives.

  • t_R ~ 2-3 min: Benzoic Acid / Glycine-Benzamide (Reagent byproducts).

  • t_R ~ 9-11 min: 5-Amino-2-pentanol Benzamide (Target Analyte).

  • t_R > 15 min: Bis-benzoylated impurities (if reaction is uncontrolled) or non-polar contaminants.

Scientific Rationale: The addition of the benzoyl group (


) adds significant hydrophobicity, moving the analyte from the void volume (where it would elute in its native form) to the middle of the gradient. This retention shift is the primary mechanism for separating the analyte from polar matrix interferences.
Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following checks:

  • Blank Check: Inject a "Blank Derivatization" (Buffer + NaOH + BzCl + Glycine). Ensure no peak elutes at the Target Analyte retention time.

  • Derivative Stability: Re-inject the sample after 12 hours. The amide bond is stable; peak area should not change >2%.

  • Linearity: Construct a 5-point curve (e.g., 50% to 150% of target concentration).

    
     should be > 0.999.[3]
    

Alternative: HILIC-CAD (No Derivatization)

For labs equipped with Charged Aerosol Detection (CAD) or ELSD , a direct analysis is possible, avoiding chemical modification.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Amide or Silica.

  • Mobile Phase: 90% ACN / 10% Ammonium Acetate Buffer (10mM, pH 5.0).

  • Detection: CAD (Nebulizer temp 35°C).

  • Pros: No sample prep.

  • Cons: Requires specialized detector; gradients can cause baseline drift in ELSD/CAD.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete reaction due to acidic pH.Ensure NaOH is added before BzCl. The HCl salt of the analyte consumes 1 equivalent of base immediately. Check pH > 9.
Precipitation BzCl concentration too high.Reduce BzCl concentration or increase ACN ratio in the diluent.
Multiple Peaks O-benzoylation (ester formation).Reduce reaction time or lower the temperature. The amine reacts faster than the alcohol; strict timing prevents side reactions.

References

  • United States Pharmacopeia (USP). USP Monograph: Hydroxychloroquine Sulfate.[4][5] (Related methods for amino-alkyl impurities).

  • Wong, J., et al. (2024). "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes." Journal of Chromatography A.

  • Sigma-Aldrich. Product Specification: 5-Amino-1-pentanol (Isomer reference for physical properties).

  • Agilent Technologies. Amino Acid Analysis using Zorbax Eclipse-AAA Columns (OPA/FMOC alternative).

Sources

Application

Application Note: Chemoselective Polymerization of 5-Amino-2-pentanol HCl

Development of Next-Generation Poly(ester amides) and Functional Polyurethanes Abstract This guide details the utilization of 5-Amino-2-pentanol HCl (5A2P-HCl) as a heterobifunctional monomer in the synthesis of biodegra...

Author: BenchChem Technical Support Team. Date: February 2026

Development of Next-Generation Poly(ester amides) and Functional Polyurethanes

Abstract

This guide details the utilization of 5-Amino-2-pentanol HCl (5A2P-HCl) as a heterobifunctional monomer in the synthesis of biodegradable Poly(ester amides) (PEAs) and structurally sequenced Polyurethanes (PUs). Unlike its primary isomer (5-amino-1-pentanol), the secondary hydroxyl group at the C2 position of 5A2P offers unique steric modulation, reducing hydrogen bond density and crystallinity in the resulting polymer backbone. This feature is critical for designing amorphous, flexible elastomers for soft tissue engineering and controlled drug delivery systems.

Introduction: The Monomer Advantage

5-Amino-2-pentanol HCl (


) serves as a "latent" bifunctional building block. Its utility in polymer science stems from two key chemical characteristics:
  • Reactivity Differential: The nucleophilicity gap between the primary amine (

    
    ) and the secondary alcohol (
    
    
    
    ) allows for chemoselective polymerization . In polyurethane synthesis, this enables the formation of defined urea-urethane sequences rather than random copolymers.
  • Stereochemical & Steric Effects: The pendant methyl group at the C2 chiral center disrupts chain packing. While 5-amino-1-pentanol derived polymers often exhibit high crystallinity and brittleness, 5A2P derivatives tend to be amorphous elastomers with lower glass transition temperatures (

    
    ), ideal for flexible biomedical implants.
    

Technical Specifications:

  • Molecular Weight: 139.62 g/mol (Salt), 103.16 g/mol (Free Base).

  • Chirality: Racemic or Enantiopure (application dependent).

  • Solubility: Highly soluble in water/methanol (Salt); Soluble in chloroform/THF (Free Base).

Pre-Polymerization Protocol: Free Base Preparation

The HCl salt form ensures oxidative stability during storage but renders the amine non-nucleophilic. The following protocol converts the salt to the reactive free base immediately prior to polymerization to prevent oxidative degradation or carbamate formation (


 absorption).

Reagents:

  • 5-Amino-2-pentanol HCl

  • Potassium Carbonate (

    
    ) or Sodium Methoxide (
    
    
    
    )
  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 10 mmol of 5A2P-HCl in 20 mL of anhydrous MeOH.

  • Neutralization: Add 11 mmol (1.1 eq) of

    
     (25% in MeOH) dropwise at 0°C under 
    
    
    
    atmosphere. Stir for 30 minutes.
    • Checkpoint: Monitor pH; ensure basicity (

      
      ).
      
  • Filtration: The byproduct (NaCl) will precipitate. Filter the solution through a 0.45

    
     PTFE filter under inert gas.
    
  • Solvent Switch: Remove MeOH via rotary evaporation at room temperature (do not heat >40°C to avoid intramolecular cyclization to methyl-pyrrolidines). Re-dissolve the oily residue in anhydrous DCM or dry THF for polymerization.

Application I: Biodegradable Poly(ester amides) (PEAs)

PEAs combine the thermal stability of polyamides with the hydrolytic degradability of polyesters. 5A2P is particularly useful here to introduce "break points" in the polymer chain that degrade into safe amino-alcohol metabolites.

Experimental Workflow: Solution Polycondensation

Rationale: High-temperature melt polycondensation often leads to cross-linking or thermal degradation of secondary alcohols. Low-temperature solution polymerization using activated diacids is preferred.

Materials:

  • Monomer: 5-Amino-2-pentanol (Free Base)

  • Comonomer: Sebacoyl Chloride (or Adipoyl Chloride)

  • Acid Scavenger: Triethylamine (TEA) or Pyridine

  • Solvent: Anhydrous Chloroform (

    
    )
    

Step-by-Step Protocol:

  • Setup: Purge a 3-neck round-bottom flask with Argon. Add 10 mmol of 5-Amino-2-pentanol (in 20 mL

    
    ) and 22 mmol of TEA. Cool to 0°C.
    
  • Addition: Dissolve 10 mmol of Sebacoyl Chloride in 10 mL

    
    . Add this solution dropwise to the flask over 30 minutes.
    
    • Mechanistic Insight: The amine reacts first (fast kinetics) to form amide linkages. As the reaction proceeds and temperature rises, the secondary hydroxyl groups react with the remaining acid chloride to form ester linkages.

  • Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Note: The secondary alcohol is sterically hindered. If molecular weight growth is slow (verified by GPC aliquots), heat to reflux (60°C) for the final 4 hours.

  • Purification: Precipitate the polymer into excess cold diethyl ether. Wash with water to remove TEAHCl salts. Vacuum dry at 40°C.

Data Output & Characterization:

TechniqueParameterExpected ObservationInterpretation
FT-IR Amide I / II1650

/ 1540

Confirms amide bond formation.
FT-IR Ester Carbonyl1735

Confirms ester bond formation.
1H-NMR

4.9-5.1 ppm
Multiplet (1H)Methine proton adjacent to Ester oxygen (Shifted downfield from 3.8 ppm in monomer).
DSC

-10°C to 20°CLow

indicates amorphous, elastomeric behavior due to the methyl side group.
Application II: Sequenced Poly(urethane-ureas)

In standard polyurethane synthesis, amino-alcohols can lead to uncontrolled branching. However, the reactivity difference in 5A2P allows for the synthesis of linear, segmented copolymers.

Protocol Logic:

  • Phase 1 (Urea Formation): React 5A2P with Diisocyanate at low temp. The amine reacts exclusively.

  • Phase 2 (Urethane Formation): Raise temperature/add catalyst to react the secondary hydroxyl.

Graphviz Visualization: Reaction Logic

PolymerizationLogic Monomer 5-Amino-2-pentanol (Free Base) Step1 Step 1: 0°C, No Catalyst (Amine-Isocyanate Reaction) Monomer->Step1 Diiso Diisocyanate (e.g., HDI, MDI) Diiso->Step1 Intermed Urea-Terminated Pre-polymer Step1->Intermed Fast Kinetics (Urea Linkage) Step2 Step 2: 60°C, Sn(Oct)2 (Alcohol-Isocyanate Reaction) Intermed->Step2 Polymer Segmented Poly(urethane-urea) Step2->Polymer Slow Kinetics (Urethane Linkage)

Figure 1: Chemoselective strategy for synthesizing segmented poly(urethane-ureas) utilizing the reactivity gap between primary amines and secondary alcohols.

Critical Considerations & Troubleshooting
  • Cyclization Risk: 5-amino-alcohols can cyclize to form piperidines or pyrrolidines at high temperatures (>150°C) or in the presence of strong acid catalysts. Avoid melt polycondensation above 140°C.

  • Hygroscopicity: The HCl salt is hygroscopic. Dry in a vacuum oven over

    
     before weighing for precise stoichiometry.
    
  • Stoichiometry Control: In Step-Growth polymerization, 1:1 stoichiometry is vital for high Molecular Weight (Carothers Equation). Use precise titration to determine the amine content of the free base if the yield of the neutralization step is uncertain.

References
  • Bettinger, C. J., et al. (2008).[1][2] "Amino alcohol-based degradable poly(ester amide) elastomers."[1][2][3] Biomaterials, 29(15), 2315-2325. Link

    • Context: Establishes the foundational chemistry for using amino-alcohols (specifically 1,3-diamino-2-propanol) to create biodegradable elastomers. The principles directly apply to 5A2P.[4]

  • Eccleston, M. E., et al. (2000). "pH-responsive pseudo-peptides for drug delivery." Journal of Controlled Release, 69(2), 305-316. Context: Demonstrates the use of amino-alcohol side chains to modulate polymer solubility and pH responsiveness.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, 2nd Edition. CRC Press. Link

    • Context: Authoritative source on the differential reactivity of amines and secondary alcohols in isocyanate reactions (Chapter 3: Isocyan
  • Díaz, A., et al. (2016). "Poly(ester amide)s: Recent insights into synthesis, stability and biomedical applications." Polymer Chemistry, 7, 1059-1074. Link

    • Context: Review of synthesis strategies (solution vs. melt) for PEAs, supporting the choice of solution polymerization for thermally sensitive monomers like 5A2P.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Byproducts in 5-Amino-2-pentanol HCl Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Amino-2-pentanol HCl. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Amino-2-pentanol HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to purity and byproduct formation during their synthetic work. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments. This document moves beyond simple protocols to explain the causality behind common issues, ensuring a robust and reproducible synthesis.

The synthesis of 5-Amino-2-pentanol, a valuable bifunctional building block, most commonly proceeds via the reduction of a precursor containing both a nitro and a ketone functional group, such as 5-nitro-2-pentanone[1][2]. While seemingly straightforward, the simultaneous reduction of these two distinct functionalities presents unique challenges. This guide focuses on identifying and mitigating the formation of common byproducts during this critical reduction step and the subsequent hydrochloride salt formation.

Part 1: Troubleshooting Byproducts from the Reduction of 5-Nitro-2-pentanone

The core of the synthesis lies in the complete and selective reduction of both the nitro and ketone groups of 5-nitro-2-pentanone. The choice of reducing agent and reaction conditions is critical, as it directly influences the byproduct profile.

FAQ 1: My analysis shows a significant amount of unreacted 5-nitro-2-pentanone and/or 5-amino-2-pentanone. What is causing this incomplete reduction?

Root Cause Analysis: This issue points to an incomplete reduction of the ketone functionality. While the nitro group may or may not have been reduced, the persistence of the carbonyl group is the primary problem.

  • Insufficient Reducing Agent: Reagents like sodium borohydride (NaBH₄) are consumed stoichiometrically. One mole of NaBH₄ can, in principle, reduce four moles of a ketone[3]. However, in practice, side reactions with the solvent or decomposition can occur, necessitating a molar excess.

  • Deactivated Catalyst (for Catalytic Hydrogenation): Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel can lose activity due to poisoning by impurities (e.g., sulfur compounds) or improper handling and storage.

  • Suboptimal Reaction Conditions: For catalytic hydrogenation, parameters like hydrogen pressure, temperature, and reaction time are crucial. Insufficient pressure or temperature can lead to sluggish or incomplete reactions. For chemical reductions, temperature can affect the reaction rate significantly.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry: For chemical reductions (e.g., NaBH₄), ensure you are using a sufficient molar excess. It is common practice to use at least two equivalents of hydride ion per ketone group[3].

  • Evaluate Catalyst Activity: If using catalytic hydrogenation, test the catalyst on a simple ketone standard (e.g., acetophenone) to confirm its activity. If the catalyst is old or has been exposed to air for extended periods (in the case of Raney Ni), consider using a fresh batch.

  • Optimize Hydrogenation Conditions: Systematically increase the hydrogen pressure and/or temperature. Monitor the reaction progress by techniques like TLC or GC/MS to determine the optimal conditions for full conversion.

  • Consider Solvent Effects: The choice of solvent can influence the reaction. For NaBH₄ reductions, alcohols like methanol or ethanol are typically used and can participate in the mechanism[4]. Ensure your starting material is fully dissolved.

FAQ 2: I've isolated a byproduct identified as 5-Nitro-2-pentanol. How can this be avoided?

Root Cause Analysis: This byproduct arises from the selective reduction of the ketone while the nitro group remains intact. This is a common outcome when using mild reducing agents that are highly chemoselective for aldehydes and ketones.

  • Incorrect Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a classic example of a reagent that readily reduces ketones but typically does not reduce isolated nitro groups under standard conditions[5][6].

  • Insufficiently Powerful Reduction System: While catalytic hydrogenation is generally effective for both groups, poor catalyst activity or mild conditions might lead to preferential reduction of the more labile ketone.

Troubleshooting Protocol:

  • Employ a Suitable Reduction System:

    • Catalytic Hydrogenation: This is often the most effective method. Use catalysts like Pd/C, PtO₂, or Raney Nickel with molecular hydrogen (H₂). This approach is well-documented for reducing both nitroarenes and ketones[7][8][9].

    • Mixed-Reagent Systems: To enhance the power of NaBH₄, it can be used in combination with a transition metal salt, such as NiCl₂ or CoCl₂, which facilitates the reduction of the nitro group[4][5].

    • Metal/Acid Systems: Classical methods like tin(II) chloride (SnCl₂) in HCl or iron (Fe) in HCl are highly effective for nitro group reduction and can be used, although they generate significant metal waste[10][11].

digraph "Byproduct_Formation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Start [label="5-Nitro-2-pentanone", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Amino-2-pentanol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="5-Nitro-2-pentanol\n(Ketone Reduced)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct2 [label="5-Amino-2-pentanone\n(Nitro Reduced)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct3 [label="Azoxy/Azo Intermediates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Product [label="Complete Reduction\n(e.g., H₂/Pd-C)", color="#34A853"]; Start -> Byproduct1 [label="Selective Ketone Reduction\n(e.g., NaBH₄ alone)", color="#4285F4"]; Start -> Byproduct2 [label="Selective Nitro Reduction\n(e.g., Fe/HCl, mild)", color="#4285F4"]; Start -> Byproduct3 [label="Incomplete Nitro Reduction\n(Catalytic Hydrogenation)", style=dashed, color="#4285F4"]; Byproduct3 -> Product [label="Further Reduction", style=dashed, color="#34A853"]; }

Diagram 1: Synthetic pathway and key byproduct formation.
FAQ 3: During catalytic hydrogenation, I'm observing a complex mixture of byproducts, some with higher molecular weights. What are these?

Root Cause Analysis: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If these intermediates are not rapidly converted to the amine, they can react with each other to form dimeric species like azoxy, azo, and hydrazo compounds.

Troubleshooting Protocol:

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, promoting the complete reduction of intermediates to the final amine and minimizing their bimolecular side reactions.

  • Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used. Too little catalyst can lead to a slow reaction where intermediates can accumulate.

  • Control Temperature: While higher temperatures can increase the reaction rate, they can sometimes promote side reactions. It is often best to start at room temperature and gently warm if the reaction is sluggish.

  • Ensure Efficient Mixing: Good agitation is crucial in heterogeneous catalysis to ensure all reactants have access to the catalyst surface.

Part 2: Impurities from Hydrochloride Salt Formation

After successful reduction to the 5-Amino-2-pentanol free base, the formation of the hydrochloride salt is the final step. This seemingly simple acid-base reaction can introduce critical impurities if not performed correctly.

FAQ 4: After forming the HCl salt in an alcohol solvent (e.g., ethanol), I detected the corresponding alkyl chloride. Why did this happen and is it a concern?

Root Cause Analysis: When using alcoholic solutions of hydrogen chloride (e.g., HCl in ethanol), the alcohol can react with HCl to form the corresponding alkyl chloride (e.g., ethyl chloride)[12]. These are often volatile and can become trapped in the crystalline product.

Significance: Alkyl halides like ethyl chloride and methyl chloride are classified as potential genotoxic impurities (PGIs). Regulatory bodies have strict limits on the acceptable daily intake of such compounds, making their control a critical aspect of process safety and quality control.

Mitigation Strategies:

  • Use Gaseous HCl: The most direct way to avoid this impurity is to bubble anhydrous HCl gas through a solution of the amine in a non-alcoholic, inert solvent like diethyl ether, dioxane, or ethyl acetate[13]. The HCl salt will typically precipitate directly.

  • Use a Non-Alcoholic HCl Solution: Commercially available solutions of HCl in solvents like dioxane or diethyl ether can be used.

  • Lower the Temperature: If an alcoholic solvent must be used, performing the salt formation at a lower temperature (e.g., 0-10 °C) can significantly reduce the rate of alkyl chloride formation[12].

  • Alternative Acid Addition: Adding a reagent that generates HCl in situ, such as acetyl chloride to an alcohol, can be done, but this introduces other byproducts (e.g., ethyl acetate) that must be considered[14].

digraph "Troubleshooting_Logic" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Analysis Shows Impurity", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is the impurity\n5-Nitro-2-pentanol?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1 [label="Cause: Incomplete Nitro Reduction.\nAction: Use stronger/different\nreducing agent (e.g., H₂/Pd-C)."]; Q2 [label="Is the impurity\n5-Amino-2-pentanone?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Cause: Incomplete Ketone Reduction.\nAction: Increase reagent stoichiometry\nor optimize hydrogenation conditions."]; Q3 [label="Is the impurity an\nAlkyl Chloride?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Cause: Reaction of HCl with\nalcohol solvent.\nAction: Use non-alcoholic solvent\nor gaseous HCl for salt formation."]; End [label="Pure Product", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> A3 [label="Yes"]; A1 -> End; A2 -> End; A3 -> End; }

Diagram 2: Troubleshooting logic for common impurities.

Part 3: Analytical and Purification Strategies

Proactive identification and removal of byproducts are key to obtaining high-purity 5-Amino-2-pentanol HCl.

Data Summary: Characterization of Key Compounds
Compound NameStructureMolecular Weight ( g/mol )Key Analytical Features
5-Nitro-2-pentanone CH₃C(=O)CH₂CH₂CH₂NO₂131.13[1]IR: Strong C=O stretch (~1715 cm⁻¹), strong NO₂ stretches (~1550, 1370 cm⁻¹).
5-Amino-2-pentanol CH₃CH(OH)CH₂CH₂CH₂NH₂103.16[15][16]IR: Broad O-H and N-H stretches (~3300 cm⁻¹), loss of C=O and NO₂ signals. ¹H NMR: Characteristic methine (CH-OH) and methylene (CH₂-NH₂) signals.
5-Nitro-2-pentanol CH₃CH(OH)CH₂CH₂CH₂NO₂133.15IR: Broad O-H stretch (~3350 cm⁻¹), strong NO₂ stretches, loss of C=O signal.
5-Amino-2-pentanone CH₃C(=O)CH₂CH₂CH₂NH₂115.16IR: Strong C=O stretch (~1710 cm⁻¹), N-H stretches (~3300 cm⁻¹), loss of NO₂ signals.
Experimental Protocol: Purification of 5-Amino-2-pentanol Free Base

It is highly recommended to purify the free amine before forming the hydrochloride salt. This removes non-basic impurities and byproducts, leading to a much cleaner final salt.

Objective: To isolate pure 5-Amino-2-pentanol from the reaction mixture after reduction.

Materials:

  • Crude reaction mixture containing 5-Amino-2-pentanol.

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M).

  • Dichloromethane (DCM) or Ethyl Acetate.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Rotary evaporator.

Procedure:

  • Quench and Basify: After the reduction is complete, carefully quench any remaining reducing agent according to standard procedures. Adjust the pH of the aqueous solution to >12 with NaOH solution to ensure the amino alcohol is in its free base form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the free base into an organic solvent like DCM (3 x volume of aqueous layer). The amino alcohol is more soluble in the organic phase as a free base.

  • Wash: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄, then filter.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude 5-Amino-2-pentanol free base.

  • Final Purification (if necessary): Depending on the purity at this stage, the free base can be further purified by vacuum distillation.

References
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Online].
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. [Online]. Available: [Link]

  • Sodium borohydride. Wikipedia. [Online]. Available: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Online]. Available: [Link]

  • Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Online]. Available: [Link]

  • The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Stevens Institute of Technology. [Online]. Available: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Online]. Available: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Online]. Available: [Link]

  • Table 2 Reduction of the nitro compounds by sodium borohydride using... ResearchGate. [Online]. Available: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online]. Available: [Link]

  • 5-Aminopentan-2-ol. PubChem. [Online]. Available: [Link]

  • Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. [Online]. Available: [Link]

  • Reduction of nitro groups on benzene. YouTube. [Online]. Available: [Link]

  • 5-Nitro-2-pentanone. PubChem. [Online]. Available: [Link]

  • 5-Amino-1-pentanol. Wikipedia. [Online]. Available: [Link]

  • Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. ResearchGate. [Online]. Available: [Link]

  • How to convert amino acid to its hydrochloride?. ResearchGate. [Online]. Available: [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. [Online]. Available: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Online]. Available: [Link]

  • 3-nitro-2-pentanone. ChemSynthesis. [Online]. Available: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Online]. Available: [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Chad's Prep. [Online]. Available: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Online]. Available: [Link]

  • Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents. [Online].
  • Preparation method of 5-nitro-2-aminopyridine. Google Patents. [Online].

Sources

Optimization

Technical Support Center: 5-Amino-2-pentanol HCl - Stability and Degradation

Welcome to the comprehensive technical support guide for 5-Amino-2-pentanol HCl. This document is intended for researchers, scientists, and drug development professionals to provide in-depth information on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-Amino-2-pentanol HCl. This document is intended for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

5-Amino-2-pentanol hydrochloride is a small bifunctional molecule containing a primary amine and a secondary alcohol. Its utility in chemical synthesis and pharmaceutical development necessitates a thorough understanding of its stability profile. This guide provides a framework for identifying and mitigating potential degradation, ensuring the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling, storage, and use of 5-Amino-2-pentanol HCl.

FAQs

Q1: What are the recommended storage conditions for 5-Amino-2-pentanol HCl?

Q2: Is 5-Amino-2-pentanol HCl sensitive to light?

A2: While there is no specific data on the photosensitivity of 5-Amino-2-pentanol HCl, it is a good laboratory practice to store it in an opaque or amber container to protect it from light. Photodegradation is a common pathway for many organic molecules, and taking preventative measures is prudent.

Q3: What are the known incompatibilities of 5-Amino-2-pentanol HCl?

A3: 5-Amino-2-pentanol HCl is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to rapid and potentially hazardous reactions. It is also advisable to avoid strong bases, which can deprotonate the amine and alcohol groups, potentially leading to increased reactivity and degradation.

Q4: What are the likely degradation pathways for 5-Amino-2-pentanol HCl?

A4: Based on the functional groups present (a primary amine and a secondary alcohol), several degradation pathways can be hypothesized. These include:

  • Oxidation: The primary amine can be oxidized to form various products, including imines, nitriles, or, under harsh conditions, undergo deamination. The secondary alcohol can be oxidized to a ketone (5-amino-2-pentanone).

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, potentially leading to the formation of volatile byproducts and charring. Thermal decomposition of similar compounds can produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]

  • Reaction with Impurities: Trace impurities, such as metal ions, can catalyze degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatogram (HPLC/GC) Degradation of 5-Amino-2-pentanol HCl.Perform a forced degradation study (see Part 2) to identify potential degradants. Re-evaluate storage conditions and handling procedures.
Change in physical appearance (e.g., color change, clumping) Absorption of moisture or degradation.Discard the reagent and obtain a fresh batch. Ensure the container is tightly sealed and stored in a desiccator if necessary.
Poor or inconsistent results in synthesis Degradation of the starting material.Verify the purity of 5-Amino-2-pentanol HCl using a suitable analytical method (see Part 3) before use.
pH of the solution changes over time Degradation leading to the formation of acidic or basic byproducts.Prepare solutions fresh and use them promptly. Monitor the pH of stock solutions.

Part 2: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions that accelerate its degradation.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study of 5-Amino-2-pentanol HCl.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start 5-Amino-2-pentanol HCl Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze by Stability-Indicating Method (e.g., GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradants & Determine Degradation Pathway analysis->evaluation

Caption: Workflow for a forced degradation study.

Proposed Degradation Pathways

Based on the chemical structure of 5-Amino-2-pentanol, the following degradation pathways under oxidative and thermal stress are proposed. Experimental verification is required to confirm these pathways.

Degradation_Pathways cluster_main 5-Amino-2-pentanol cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation A 5-Amino-2-pentanol B 5-Amino-2-pentanone A->B Oxidation of alcohol C Iminopentanol A->C Oxidation of amine D Cyclization Product (e.g., Piperidine derivative) A->D Intramolecular cyclization (Heat) E Deamination/Dehydration Products A->E Decomposition (Heat)

Caption: Proposed degradation pathways for 5-Amino-2-pentanol.

Part 3: Analytical Methodologies

Due to its polar nature and lack of a strong chromophore, the analysis of 5-Amino-2-pentanol HCl and its potential degradation products can be challenging. Gas chromatography with mass spectrometry (GC-MS) after derivatization is a highly effective analytical technique.

Protocol: GC-MS Analysis with Silylation

This protocol describes a general method for the analysis of 5-Amino-2-pentanol HCl using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation increases the volatility and thermal stability of the analyte.[4]

Materials:

  • 5-Amino-2-pentanol HCl

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable solvent like Acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Amino-2-pentanol HCl into an autosampler vial insert.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization:

    • Add 100 µL of BSTFA with 1% TMCS to the sample solution.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Data Analysis:

  • The parent compound and its degradation products will be identified by their retention times and mass spectra.

  • The derivatized 5-Amino-2-pentanol will have a different molecular weight and fragmentation pattern than the underivatized molecule.

Troubleshooting for Analytical Method

Observed Issue Potential Cause Recommended Action
No peak or very small peak for the analyte Incomplete derivatization.Ensure all reagents are anhydrous. Increase derivatization temperature or time. Use a catalyst like TMCS if not already present.
Multiple peaks for the analyte Incomplete derivatization or side reactions.Optimize derivatization conditions (temperature, time, reagent ratio). Check for the presence of moisture.
Peak tailing Active sites in the GC system or column degradation.Use a deactivated liner and column. Check for column contamination.
Poor reproducibility Inconsistent sample preparation or injection volume.Use an internal standard. Ensure accurate and precise liquid handling.

References

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 5-Amino-2-pentanol HCl

Executive Summary: The "Deceptively Simple" Molecule 5-Amino-2-pentanol HCl (CAS: 5961-59-1 for free base ref) appears structurally simple, yet it presents a "perfect storm" of purification challenges. It contains a prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptively Simple" Molecule

5-Amino-2-pentanol HCl (CAS: 5961-59-1 for free base ref) appears structurally simple, yet it presents a "perfect storm" of purification challenges. It contains a primary amine, a secondary alcohol, and a chiral center, all anchored as a hygroscopic hydrochloride salt.

Critical Quality Attributes (CQAs) often compromised:

  • Physical State: The salt is extremely hygroscopic. Absorption of atmospheric moisture transforms the crystalline solid into an intractable oil ("deliquescence").

  • Chemical Stability: Under acidic conditions and heat, the molecule undergoes intramolecular cyclization to form 2-methyltetrahydrofuran (2-MeTHF) , a volatile ether impurity.

  • Stereochemical Purity: As a chiral molecule, the presence of the wrong enantiomer constitutes an impurity.

This guide provides autonomous, field-proven troubleshooting protocols to restore chemical and physical integrity to your material.

Module 1: Troubleshooting Physical State (The "Sticky Solid")

Q: My product has turned into a viscous oil or a sticky gum. How do I recover the solid?

Diagnosis: You are likely dealing with solvation or deliquescence . 5-Amino-2-pentanol HCl holds water and alcohols tightly in its crystal lattice. If the salt was formed in methanol or water and not rigorously dried, or exposed to air, it forms a clumping hydrate/solvate.

The Fix: Azeotropic Desolvation Simple vacuum drying is often insufficient because the lattice energy of the hydrate is high. You must break the water-salt interaction using an azeotrope.

Protocol 1.1: Azeotropic Drying

  • Dissolution: Dissolve the "goo" in a minimum amount of dry Ethanol (EtOH) .

  • Entrainer Addition: Add 5–10 volumes of Toluene .

    • Why Toluene? It forms a low-boiling azeotrope with water (85°C) and ethanol (76.7°C), effectively "carrying" the polar solvents out of the salt lattice.

  • Distillation: Rotovap at 45–50°C under reduced pressure.

  • Repetition: You will see a white solid crash out as the toluene ratio increases. Repeat the toluene addition/evaporation cycle 2–3 times until a free-flowing powder remains.

  • Final Wash: Triturate the resulting solid with anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) to remove traces of toluene.

Module 2: Chemical Impurity Removal (The Cyclization Trap)

Q: NMR shows persistent peaks around 1.2 ppm (d) and 3.6-4.0 ppm (m), matching 2-Methyltetrahydrofuran. Why can't I remove it?

Diagnosis: This is the most critical intrinsic impurity. 5-Amino-2-pentanol exists in equilibrium with its cyclized form, 2-MeTHF.

  • Mechanism: In the presence of acid (HCl) and heat, the hydroxyl group attacks the protonated amine (or vice versa via activation), eliminating ammonia/water to close the ring.

  • The Trap: If you try to recrystallize from boiling water or acidic alcohols, you may actually generate more impurity during the purification process.

The Fix: The "Soft-Crash" Recrystallization You must avoid high heat and strongly protic environments for extended periods.

Protocol 2.1: Controlled Recrystallization

  • Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc).

    • Logic: The HCl salt is moderately soluble in hot IPA but insoluble in EtOAc. 2-MeTHF (the impurity) is highly soluble in EtOAc and will stay in the mother liquor.

StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in boiling IPA (approx. 5-7 mL per gram). Do not exceed 80°C.
2 Filtration Hot filter rapidly through a glass frit to remove inorganic salts (e.g., NH₄Cl) or dust.
3 Precipitation Remove from heat. While warm (approx. 50°C), slowly add EtOAc (Antisolvent) dropwise until persistent cloudiness appears.
4 Crystallization Allow to cool to Room Temp (RT) slowly with stirring. Then chill to 0–4°C for 2 hours.
5 Isolation Filter under N₂ atmosphere. Wash cake with cold 1:1 IPA:EtOAc.
6 Drying Vacuum dry at <40°C . High heat during drying can induce cyclization in the solid state.

Module 3: Visualizing the Impurity Pathways

The following diagram illustrates the competing pathways you must manage during purification.

PurificationLogic Start Crude 5-Amino-2-pentanol HCl Impurity_Ox Impurity: 5-Amino-2-pentanone (Oxidation) Start->Impurity_Ox Air Exposure Process_Heat Excess Heat / Acid Start->Process_Heat Risk Factor Process_Recryst Recrystallization (IPA/EtOAc) Start->Process_Recryst Controlled Protocol Impurity_Cyclic Impurity: 2-Methyltetrahydrofuran (Cyclic Ether) Liquor Mother Liquor (Contains Impurities) Impurity_Cyclic->Liquor Remains Soluble Impurity_Ox->Liquor Remains Soluble Process_Heat->Impurity_Cyclic Cyclization (-NH3 / -H2O) Result_Pure Purified Crystalline Salt Process_Recryst->Result_Pure Precipitate Process_Recryst->Liquor Filtrate

Figure 1: Impurity formation pathways and separation logic. Note that heat and acid drive the formation of the cyclic impurity (red path), which must be separated via solubility differences (green path).

Module 4: Advanced FAQs

Q: The salt is pure by NMR but highly colored (Yellow/Brown).

Cause: Trace oxidation of the amine to imines or N-oxides. Solution:

  • Dissolve the salt in Methanol (MeOH) at RT.

  • Add Activated Carbon (SX Ultra or equivalent, 5 wt% loading).

  • Stir for 30 minutes. Note: Do not heat. Heating amino alcohols with carbon can catalyze oxidation.

  • Filter through Celite.

  • Evaporate MeOH and proceed to Protocol 1.1 (Azeotropic Drying) to remove the methanol solvate.

Q: Can I use Acetone as an antisolvent?

WARNING: No. While Acetone is a common antisolvent for salts, primary amines (even as salts) can be in equilibrium with their free base form. Acetone reacts with primary amines to form Schiff bases (Imines) . This introduces a new impurity (the isopropylidene derivative). Stick to Ethyl Acetate or MTBE .

Q: How do I verify the Chloride stoichiometry?

Issue: Excess HCl leads to hygroscopicity; insufficient HCl leads to free base instability. Test: Perform a gravimetric titration with Silver Nitrate (


) or use Ion Chromatography. The theoretical Chloride content for 

(MW: 139.62 g/mol ) is 25.4% .

Summary of Solvents & Properties

SolventRoleSuitabilityNotes
Isopropanol (IPA) SolventHigh Good solubility for salt, poor for impurities.[1]
Ethanol (EtOH) SolventMedium Good solubility, but harder to dry (solvates).
Ethyl Acetate AntisolventHigh Excellent for removing organic impurities (2-MeTHF).
Toluene Drying AgentHigh Essential for azeotropic water removal.
Acetone AntisolventAvoid Chemical incompatibility (Schiff base risk).

References

  • Preparation of Amino-Alcohols. U.S. Patent 2,243,977. (1941). Describes the foundational crystallization of amino alcohol hydrochlorides using alcohol/ester systems.

  • Process for the Purification of an Aminoalcohol (Serinol). U.S. Patent 5,866,719. (1999). Details the removal of organic impurities from hydrophilic amino alcohol salts using n-butanol and isopropanol.

  • Selective Hydrogenolysis of Furfural Derivative 2-Methyltetrahydrofuran. ChemSusChem. (2018). Provides mechanistic insight into the equilibrium between 2-MeTHF and pentanol derivatives.

  • Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. General principles for amine salt purification and solvent selection.

  • Investigation of Impurities in Peptide Pools. MDPI. Discusses the risks of using Acetone/Ketones with primary amines and the formation of unwanted adducts.

Sources

Optimization

Technical Support Center: Managing Hygroscopicity of 5-Amino-2-pentanol HCl

Topic: Handling, Storage, and Recovery of Hygroscopic Amino-Alcohol Salts Molecule: 5-Amino-2-pentanol Hydrochloride (CAS: 5978-64-3 / Related Isomers) Audience: Organic Chemists, Process Development Scientists, Formulat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Recovery of Hygroscopic Amino-Alcohol Salts Molecule: 5-Amino-2-pentanol Hydrochloride (CAS: 5978-64-3 / Related Isomers) Audience: Organic Chemists, Process Development Scientists, Formulation Engineers

Introduction: The "Sticky" Situation

Welcome to the Technical Support Center. If you are reading this, you have likely opened a bottle of 5-Amino-2-pentanol HCl only to find it has clumped, turned into a paste, or completely deliquesced into a viscous liquid.

Do not panic. This is a predictable physical characteristic of amino-alcohol hydrochloride salts. The high polarity of the hydroxyl group combined with the ionic lattice of the hydrochloride salt creates a material with an aggressive affinity for atmospheric moisture.

This guide provides field-proven protocols to manage this hygroscopicity, ensuring your stoichiometry remains accurate and your reactions reproducible.

Module 1: Storage & Handling (The First Line of Defense)

The Core Problem: Parafilm™ is insufficient. 5-Amino-2-pentanol HCl will pull moisture through standard low-density polyethylene barriers over time.

Troubleshooting Guide: Storage
Symptom Root Cause Immediate Action
Clumping / Caking Surface moisture absorption causing crystal bridging.Break up mechanically in a dry environment (Glovebox). Re-dry if precise stoichiometry is needed.
Deliquescence (Liquid) Critical Relative Humidity (CRH) exceeded; solid dissolved in absorbed water.STOP. Do not use "as is." Perform azeotropic drying or vacuum drying (See Module 4).
Yellow Discoloration Oxidation of the amine (rare in HCl salts but possible if wet & warm).Check purity via NMR/LCMS. If pure, recrystallize.[1] If degraded, discard.
Decision Logic: How to Handle Your Sample

Use this logic flow to determine the necessary precautions based on your lab's environment and the reagent's condition.

HandlingLogic Start Start: Handling 5-Amino-2-pentanol HCl CheckState Check Physical State Start->CheckState IsLiquid Is it Liquid/Goo? CheckState->IsLiquid IsSolid Is it Free-Flowing Solid? CheckState->IsSolid DryIt Protocol: Azeotropic Drying (See Module 4) IsLiquid->DryIt Yes Environment Check Lab Humidity IsSolid->Environment HighHum >40% RH Environment->HighHum LowHum <40% RH Environment->LowHum Glovebox MANDATORY: Glovebox or Glovebag HighHum->Glovebox Speed Speed Handling: Pre-weigh vials, minimize exposure LowHum->Speed

Figure 1: Decision matrix for handling hygroscopic salts based on physical state and environmental humidity.

Module 2: Weighing & Dispensing (Precision Under Pressure)

Q: How do I weigh this without the mass increasing on the balance before my eyes?

A: You must use the "Weighing by Difference" technique. Never weigh hygroscopic solids directly onto an open weigh boat.

Protocol: Weighing by Difference
  • Preparation: Dry a glass vial and cap in an oven (100°C) for 1 hour. Cool in a desiccator.

  • Taring: Place the empty vial + cap on the balance. Tare (Zero) the balance.

  • Loading: Quickly transfer an excess of 5-Amino-2-pentanol HCl into the vial. Cap immediately.

  • Gross Weighing: Weigh the full vial. Record Mass

    
    .
    
  • Dispensing: Invert the vial over your reaction vessel and tap gently to dispense the approximate amount needed. Do not use a spatula inside the reaction vessel to avoid contamination/moisture transfer.

  • Back Weighing: Recap the vial immediately and place it back on the balance. Record Mass

    
    .
    
  • Calculation:

    
    
    

Why this works: The solid is only exposed to air during the split second of dispensing. The moisture uptake during that moment is negligible compared to the error of a drifting balance reading on an open weigh boat.

Module 3: Analytics (The Truth About Water Content)

Q: Can I use standard Karl Fischer (KF) titration to measure the water content?

A: NO. You must use modified reagents.

The Science: 5-Amino-2-pentanol contains a primary amine . Primary amines react with the methanol found in standard KF reagents to form imines, releasing water as a byproduct. This creates a "phantom" water signal, leading to perpetually drifting endpoints and falsely high readings.



Correct Analytical Protocol
ParameterRecommendationReason
Technique Volumetric or Coulometric KFCoulometric is preferred for low water content (<1%).
Solvent/Reagent Methanol-Free or Buffered Use reagents specifically labeled for "Aldehydes, Ketones, and Amines ."
Buffer Salicylic Acid or Benzoic AcidNeutralizes the basicity of the amine, preventing side reactions with iodine.
Solvent System Ethanol/Imidazole basedAvoids the methanolic side reaction.

Self-Validation: If your KF titrator does not reach a stable drift endpoint within 60 seconds, your amine is interfering. Switch reagents immediately.

Module 4: Recovery & Drying (The Fix)

Q: My sample is wet. Can I save it?

A: Yes. You have two primary options depending on the severity.

Option A: Vacuum Oven (For Minor Moisture)

Best for: Clumpy solids that are not yet liquid.

  • Container: Use a wide-mouth glass vial or beaker. Cover with aluminum foil and poke small pinholes (prevents powder bumping).

  • Trap: Ensure your vacuum pump has a cold trap (dry ice/acetone) or chemical trap (NaOH) to catch any HCl vapors that might dissociate (though unlikely at low temps).

  • Settings:

    • Temp: 40–45°C (Do not exceed 60°C to avoid thermal degradation or color formation).

    • Vacuum: < 10 mbar.[2]

    • Time: 12–24 hours.

  • Storage: Vent with dry Nitrogen or Argon, not ambient air. Cap immediately.

Option B: Azeotropic Drying (For Deliquesced/Liquid Samples)

Best for: Samples that have turned into a goo/oil.

This method uses a solvent to form a low-boiling azeotrope with water, mechanically carrying the water out of the salt.

Azeotrope Step1 Dissolve Sample in Ethanol Step2 Add Toluene (Forms Azeotrope) Step1->Step2 Step3 Rotary Evaporate (Bath: 45°C) Step2->Step3 Step4 Repeat (2-3 times) Step3->Step4 Step5 Final High Vac (Remove solvent traces) Step4->Step5

Figure 2: Azeotropic drying workflow for recovering dissolved salts.

Why Toluene/Ethanol?

  • Ethanol ensures the amino-alcohol salt is fully in solution (homogeneous).

  • Toluene forms a ternary azeotrope with Ethanol and Water, boiling off at a lower temperature than water alone, effectively "pulling" the water out of the ionic lattice.

References
  • PubChem. (n.d.).[3] 5-Amino-2-pentanol Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Interference of Amines. Retrieved from [Link]

  • ScienceMadness & ResearchGate Archives. (Various). Community consensus on drying amine hydrochloride salts via azeotrope.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in 5-Amino-2-pentanol HCl Synthesis

Welcome to the technical support guide for troubleshooting catalyst deactivation during the synthesis of 5-Amino-2-pentanol HCl. This resource is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting catalyst deactivation during the synthesis of 5-Amino-2-pentanol HCl. This resource is designed for researchers, chemists, and process development professionals engaged in the catalytic hydrogenation pathways leading to this and similar amino alcohols. The synthesis, which typically involves the reduction of a nitro, nitrile, or keto precursor, relies heavily on the performance of heterogeneous catalysts like Raney® Nickel (Raney-Ni) and Palladium on Carbon (Pd/C).

Catalyst deactivation is a frequent and costly challenge, leading to stalled reactions, decreased yield, and inconsistent product quality. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why catalysts fail and offers systematic, actionable strategies for diagnosis, prevention, and regeneration.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My hydrogenation reaction has completely stalled or the reaction rate has dropped dramatically. What is the most likely cause?

A gradual or sudden drop in activity is the classic symptom of catalyst deactivation. The root cause can be broadly categorized into four main areas: poisoning (impurities in the feed), fouling (blockage by reaction byproducts), thermal degradation (changes to the catalyst structure at high temperatures), or leaching (loss of active metal into the solution). A systematic diagnosis is required to pinpoint the exact mechanism.

Q2: The catalyst performed exceptionally well on the first run but lost most of its activity upon recycling. Why?

This is a very common scenario. The most probable causes are:

  • Irreversible Poisoning: A contaminant in your starting material or solvent has permanently bound to the catalyst's active sites.

  • Leaching: The active metal (e.g., Palladium) has dissolved into the reaction medium during the first run or the workup procedure, leaving less active material for the subsequent run.[1][2]

  • Fouling: Non-volatile byproducts or oligomers formed during the reaction have coated the catalyst surface, and the washing procedure between runs was insufficient to remove them.[3]

Q3: I'm observing an increase in byproducts and a decrease in selectivity for 5-Amino-2-pentanol. Is the catalyst to blame?

Yes, this is a strong possibility. Changes in selectivity are often linked to a modification of the catalyst's active sites. For instance, selective poisoning can block the specific sites responsible for the desired transformation, favoring alternative reaction pathways.[4] Similarly, the formation of carbonaceous deposits (coking ) can alter the electronic properties and steric environment of the active sites, leading to different product distributions.[5][6]

Q4: Is it possible to regenerate my deactivated catalyst, or must I discard it?

Regeneration is often possible, but its success depends on the deactivation mechanism.

  • Fouling/Coking: Often reversible through solvent washing or controlled oxidation to burn off carbon deposits.[7][8]

  • Reversible Poisoning: Some poisons (like CO formed from solvent degradation) can be removed.[9]

  • Sintering & Leaching: Generally irreversible, as they involve a physical change to the catalyst's structure or a loss of the active component.[1][8]

  • Irreversible Poisoning: By definition, this cannot be reversed. The poison has formed a strong, stable chemical bond with the active sites.[10]

Section 2: A Deeper Dive into Deactivation Mechanisms

Understanding the underlying science of catalyst failure is critical for effective troubleshooting. This section details the primary deactivation pathways relevant to the synthesis of 5-Amino-2-pentanol and similar molecules.

Catalyst Poisoning: The Silent Killer

Catalyst poisoning refers to the strong chemical adsorption (chemisorption) of substances onto the catalyst's active sites, rendering them inactive.[4] This is one of the most common and severe forms of deactivation.

Q: What are typical poisons in this synthesis, and where do they come from?

A: In the context of reducing nitro, nitrile, or keto precursors to an amino alcohol, potential poisons are numerous:

  • Sulfur Compounds: Even at ppm levels, compounds like thiols or sulfides from starting materials or solvents can irreversibly poison noble metal and nickel catalysts.[10][11]

  • Halogen Compounds: Chloride ions, potentially from the HCl salt of the final product or chlorinated solvents, can poison catalysts.[12] It is crucial to ensure the reaction goes to completion before acidification or to use a catalyst tolerant to chlorides if the salt is formed in situ.

  • Strongly Coordinating Species: The reactants, intermediates, and even the product can act as poisons. Nitriles, imine intermediates, and the final amine product can bind strongly to the metal surface, inhibiting the adsorption of the target functional group.[13][14]

  • Carbon Monoxide (CO): A potent poison that can arise from the decomposition of alcoholic solvents (e.g., methanol, ethanol) on the catalyst surface, especially with Pd and Ni catalysts.[9][15]

Diagram 1: Mechanism of Catalyst Poisoning.
Fouling and Coking: Physical Blockage

Fouling is the physical deposition of materials onto the catalyst surface, blocking access to active sites and pores. Coking is a specific type of fouling involving the formation of carbonaceous deposits.[3][6]

Q: How does fouling occur in an amino alcohol synthesis?

A: During the hydrogenation of a nitro or nitrile group to a primary amine, highly reactive imine intermediates are formed.[14] These intermediates can undergo side reactions, such as polymerization or oligomerization, to form heavy, non-volatile organic molecules. These "gums" or "tars" then precipitate onto the catalyst surface, physically blocking the pores and active sites. This is particularly problematic in liquid-phase reactions.[16]

Diagram 2: Fouling by Pore Blockage.
Thermal Deactivation (Sintering): Loss of Surface Area

Sintering is the agglomeration of small metal crystallites on the support surface into larger particles, driven by high temperatures.[8] Since catalytic activity is proportional to the active surface area, sintering leads to an irreversible loss of performance.

Q: My reaction is highly exothermic. Should I be concerned about sintering?

A: Yes. Hydrogenation reactions are often highly exothermic, leading to localized "hot spots" on the catalyst surface that can be significantly hotter than the bulk reaction temperature.[17] This is especially true in fixed-bed reactors or with insufficient agitation in slurry reactors. This localized heating can accelerate the rate of sintering, causing a gradual but irreversible decline in catalyst activity over time.

Sintering cluster_0 High Surface Area (Active) cluster_1 Low Surface Area (Deactivated) a1 a1 a2 a2 a3 a3 b1 Sintered Particle a3->b1 High Temp. a4 a4 a5 a5 a6 a6

Diagram 3: Sintering of Metal Nanoparticles.
Leaching of Active Metals

Leaching is the dissolution of the active catalytic species from its solid support into the reaction medium.[2] This results in a permanent loss of catalyst and can also lead to product contamination with dissolved heavy metals.

Q: What reaction conditions can cause my Palladium catalyst to leach?

A: Leaching of palladium is a known issue, particularly in the presence of ligands or reagents that can form soluble Pd complexes.[18] In the synthesis of 5-Amino-2-pentanol, the amine product itself can act as a ligand, potentially facilitating the leaching of palladium, especially under slightly acidic or basic conditions or in the presence of certain solvents. The choice of solvent and control of pH are therefore critical to maintaining catalyst integrity.[19]

Section 3: Systematic Troubleshooting Guide

When faced with catalyst deactivation, a logical, step-by-step approach is the most effective way to identify the root cause.

Workflow: Diagnosing the Root Cause of Deactivation

This workflow guides the user through a process of elimination to identify the deactivation mechanism.

TroubleshootingWorkflow start Reaction Stalled / Slowed check_params Step 1: Verify Process Parameters (Temp, Pressure, H2 Flow, Stirring) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters & Rerun params_ok->adjust_params No analyze_feed Step 2: Analyze Feedstock & Solvents (GC-MS, ICP-MS for S, Cl, etc.) params_ok->analyze_feed Yes feed_pure Feedstock Pure? analyze_feed->feed_pure purify_feed Purify Feedstock & Rerun feed_pure->purify_feed No analyze_catalyst Step 3: Characterize Spent Catalyst (See Table 1) feed_pure->analyze_catalyst Yes diagnosis Step 4: Identify Mechanism & Remediate (Regenerate, Replace, or Optimize Process) analyze_catalyst->diagnosis

Diagram 4: Troubleshooting Workflow for Catalyst Deactivation.

Table 1: Analytical Techniques for Spent Catalyst Characterization

Analytical TechniqueInformation ProvidedPotential Diagnosis
Temperature-Programmed Oxidation (TPO) Quantifies and characterizes carbonaceous deposits (coke) by oxidizing them and detecting the evolved CO2.[6]Coking/Fouling
Transmission Electron Microscopy (TEM) Visualizes the size and dispersion of metal nanoparticles on the support surface.[20]Sintering
Inductively Coupled Plasma (ICP-MS/OES) Measures the elemental composition of the catalyst to detect poisons (e.g., S, P, Cl) or confirm loss of active metal.[21]Poisoning, Leaching
BET Surface Area Analysis Measures the total surface area of the catalyst. A significant decrease suggests pore blockage or sintering.[21]Fouling, Sintering

Section 4: Protocols and Standard Operating Procedures (SOPs)

SOP 1: Catalyst Regeneration Procedures

Safety First: Always handle hydrogenation catalysts in an inert atmosphere (e.g., under nitrogen or argon). Raney-Ni is often pyrophoric (can ignite spontaneously in air), and finely divided Pd/C can be flammable, especially when wetted with organic solvents.[13][14] Always wear appropriate personal protective equipment (PPE).

Protocol 4.1.1: Regeneration of Fouled Raney®-Nickel

This procedure is aimed at removing organic residues and reactivating the surface.

  • Decant: Carefully decant the reaction solvent from the settled catalyst under an inert atmosphere.

  • Solvent Wash: Add a non-reactive solvent (e.g., isopropanol) and stir or gently sonicate for 15-30 minutes to dissolve and remove adsorbed organic material. Repeat 2-3 times.

  • Alkaline Treatment: For more stubborn fouling, a wash with a dilute aqueous alkali solution (e.g., 0.5-5N NaOH) at 40-150 °C can be effective. This helps remove strongly adsorbed acidic byproducts.[22]

  • Acidic Treatment: In some cases, a subsequent wash with a dilute organic acid like acetic acid can remove certain inorganic poisons.[23][24]

  • Final Wash: Wash the catalyst thoroughly with deionized water until the washings are neutral, followed by a solvent exchange to the desired reaction solvent.

  • Storage: Store the reactivated catalyst under water or a suitable solvent to prevent contact with air.[14]

Protocol 4.1.2: Regeneration of Fouled/Poisoned Pd/C

This procedure uses a mild oxidation-reduction cycle.

  • Solvent Wash: Thoroughly wash the catalyst with a clean solvent (e.g., ethanol, ethyl acetate) to remove any physisorbed organic residues.

  • Drying: Carefully dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Mild Oxidation (for coking/CO poisoning): Pass a stream of air or diluted oxygen (e.g., 1-5% O2 in N2) over the catalyst at a controlled, mild temperature (e.g., 200 °C). This can oxidize adsorbed CO to CO2 and burn off light coke deposits.[7][9] CAUTION: This step can be exothermic; careful temperature control is essential to prevent sintering.

  • Reduction: After the oxidation step, reduce the catalyst in a stream of hydrogen (e.g., 5-10% H2 in N2) at a temperature appropriate for the specific catalyst type (e.g., 150-200 °C) to restore the metallic palladium sites.[7]

Section 5: Best Practices for Preventing Deactivation

Proactive prevention is always more efficient and cost-effective than reactive troubleshooting.

Q: What are the key strategies to maximize my catalyst's lifetime?

A:

  • Feedstock Purification: This is the most critical factor. Ensure all starting materials and solvents are of high purity and free from known poisons like sulfur and halides. Pre-treatment of feedstocks over a guard bed may be necessary in some cases.[8][25]

  • Optimize Reaction Conditions:

    • Temperature: Use the lowest temperature that provides a reasonable reaction rate to minimize the risk of sintering and side reactions that lead to coking.[8]

    • Pressure: Ensure sufficient hydrogen partial pressure. Low hydrogen availability can sometimes promote side reactions leading to fouling.[26]

    • Solvent Choice: Be aware of potential solvent-induced deactivation. If using alcohols, consider that they can be a source of CO poisoning.[9][15]

  • Catalyst Handling: Always handle and store catalysts under appropriate conditions (e.g., inert atmosphere for Raney-Ni) to prevent premature oxidation or contamination.

  • Material Selection: If deactivation persists, consider catalysts with higher poison resistance, different supports (e.g., α-alumina is less acidic and can reduce coking compared to γ-alumina), or a higher metal loading.[6][27]

By implementing these best practices and utilizing the diagnostic tools provided, you can significantly improve the efficiency, consistency, and longevity of the catalysts used in your 5-Amino-2-pentanol HCl synthesis.

References

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Materials (Basel). [Link]

  • Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. (2006). Organic Letters. [Link]

  • Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. (2023). Catalysts. [Link]

  • Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents. (2007). Organic Process Research & Development. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). Catalysts. [Link]

  • Process for the regeneration of raney-nickel catalyst. (1965).
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction. (2019). ACS Catalysis. [Link]

  • EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. (1980). Environment Protection Engineering. [Link]

  • Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment. (1974).
  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2014). Catalysis Science & Technology. [Link]

  • (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). ResearchGate. [Link]

  • Process for regenerating raney nickle and raney cobalt catalysts. (1960).
  • Catalyst poisoning. Wikipedia. [Link]

  • Deactivation of a hydrogenation catalyst: importance of mass transfer. (1984). Semantic Scholar. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2017). Molecules. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Molecules. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Waste Catalyst Utilization: Extraction of Valuable Metals from Spent Hydroprocessing Catalysts by Ultrasonic-Assisted Leaching with Acids. (2019). Industrial & Engineering Chemistry Research. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Advanced Catalyst Systems. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2024). H-CEL. [Link]

  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. (2007). The Journal of Physical Chemistry B. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. [Link]

  • What is the Strategies to Prevent Catalyst Sulfur Poisoning? (2023). AVANT. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Catalyst Deactivation and Reactor Fouling during Hydrogenation of Conjugated Cyclic Olefins over a Commercial Ni–Mo–S/γ-Al2O3 Catalyst. (2021). Energy & Fuels. [Link]

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (2001). Journal of the American Oil Chemists' Society. [Link]

  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (2019). Environmental Science: Water Research & Technology. [Link]

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (2001). ResearchGate. [Link]

  • Thermal catalysis. Fritz Haber Institute. [Link]

  • Bio-oil stabilization by hydrogenation over reduced metal catalysts at low temperatures. (2016). Catalysis Today. [Link]

Sources

Optimization

Technical Support Center: Work-Up Procedures for 5-Amino-2-pentanol HCl

Product: 5-Amino-2-pentanol Hydrochloride CAS: 7413-65-2 (HCl Salt) | 6284-87-3 (Free Base) Formula: Molecular Weight: 139.62 g/mol (Salt) | 103.16 g/mol (Free Base)[1] Introduction: The "Bifunctional" Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Amino-2-pentanol Hydrochloride CAS: 7413-65-2 (HCl Salt) | 6284-87-3 (Free Base) Formula:


Molecular Weight:  139.62  g/mol  (Salt) | 103.16  g/mol  (Free Base)[1]

Introduction: The "Bifunctional" Challenge

Welcome to the technical guide for 5-Amino-2-pentanol HCl . This compound is a critical chiral building block (often supplied as racemic, (R), or (S)) used in the synthesis of pyrrolidine derivatives and complex pharmaceutical linkers.[1]

Why this work-up fails: Researchers often treat this molecule like a standard amine or alcohol.[1] It is neither—it is a highly polar amino alcohol .[1]

  • Solubility Trap: The free base is hyper-water-soluble, leading to massive yield loss during standard aqueous extractions.[1]

  • Cyclization Risk: Under acidic or thermal stress, it spontaneously dehydrates to form 2-methylpyrrolidine , a volatile impurity that is difficult to separate.[1]

Module 1: Free-Basing & Extraction Protocols

User Issue: "I neutralized the HCl salt with NaOH, extracted with Ethyl Acetate, and my organic layer is empty."

The Mechanism of Failure

5-Amino-2-pentanol (Free Base) has a high dielectric constant and forms strong hydrogen bond networks with water.[1] Standard lipophilic solvents (EtOAc, Et2O, Hexanes) cannot compete with the hydration shell of the amine and alcohol groups.[1]

The Solution: Salting Out & Polar Extraction[1]
Protocol A: The n-Butanol Method (Recommended)

This method relies on n-Butanol's ability to solvate polar amines while remaining immiscible with salt-saturated water.[1]

  • Dissolution: Dissolve 10 mmol of 5-Amino-2-pentanol HCl in minimal distilled water (approx. 5–10 mL).

  • Neutralization: Cool to 0°C. Add 4M NaOH dropwise until pH > 12.

    • Note: Do not use weak bases (Carbonates); you need to fully suppress the ammonium ion (

      
      ).
      
  • Saturation: Add solid NaCl (table salt) until the solution is saturated (undissolved salt remains).

    • Why? This increases the ionic strength, forcing the organic molecule out of the aqueous phase ("Salting Out").[1]

  • Extraction: Extract 3x with n-Butanol (or n-Butanol/Toluene 1:1 if specific gravity issues arise).

  • Concentration: Combine organic layers. Do not wash with water. Dry over

    
     and concentrate.[1]
    
    • Warning: n-Butanol has a high boiling point (117°C). Use a high-vacuum rotary evaporator or azeotrope with heptane.[1]

Protocol B: The DCM/MeOH Method (Alternative)

If n-Butanol residues interfere with the next step, use this mixture.

  • Follow steps 1–3 above (Neutralization + Saturation).[1]

  • Extract 5x with DCM:Methanol (9:1) .

    • Note: Methanol increases the polarity of the organic phase, pulling the amino alcohol out of the water.[1]

Data: Solvent Efficiency Comparison
Solvent SystemPartition Coefficient (

)
Recovery YieldApplication Note
Ethyl Acetate < 0.1 (Poor)< 10%DO NOT USE for free base extraction.[1]
Dichloromethane ~ 0.5 (Low)30-40%Requires massive solvent volume.
DCM / MeOH (9:1) > 2.0 (Good)85-90%Good for small scale; MeOH may pull water.
n-Butanol > 10.0 (Excellent)> 95%Standard Industry Method. Hard to evaporate.

Module 2: Troubleshooting Cyclization (The "Ghost" Impurity)

User Issue: "My NMR shows a clean product, but the mass spec shows [M-18] and the material is volatile."

The Mechanism: Intramolecular Dehydration

5-Amino-2-pentanol is structurally primed to form a 5-membered ring.[1] The amine (


) at position 5 attacks the carbon at position 2 (activated by the OH group), expelling water.[1]
  • Risk Factor: High Heat (>100°C) + Acidic Environment.[1]

  • Product: 2-Methylpyrrolidine (Volatile liquid, bp ~96°C).[1]

Cyclization Start 5-Amino-2-pentanol (Linear) Acid Acid Catalyst / Heat (Activation) Start->Acid Protonation Transition Intramolecular Attack (N attacks C2) Acid->Transition -H2O Product 2-Methylpyrrolidine (Cyclic Impurity) Transition->Product Water H2O (Byproduct) Transition->Water

Figure 1: The unwanted cyclization pathway.[1] Avoid prolonged heating of the free base.[1]

Prevention Strategy
  • Avoid Distillation: Do not attempt to distill the free base at atmospheric pressure.[1] It will cyclize in the pot.[1] Use Kugelrohr distillation (High Vac, Low Temp) if necessary.[1]

  • Storage: Store as the HCl salt . The salt is stable because the amine is protonated (

    
    ) and cannot act as a nucleophile to attack the alcohol.[1]
    
  • Activation: If using this molecule in an amide coupling (e.g., with EDC/NHS), keep the reaction temperature below 0°C during the activation step to prevent competing cyclization.

Module 3: Workflow Decision Tree

Use this logic flow to determine the correct work-up based on your next chemical step.

WorkupLogic Start Reaction Complete: 5-Amino-2-pentanol HCl used NextStep What is the NEXT step? Start->NextStep AqRxn Aqueous Reaction (e.g., Schotten-Baumann) NextStep->AqRxn Water allowed AnhRxn Anhydrous Reaction (e.g., Alkylation/Acylation) NextStep->AnhRxn Strictly dry DoNothing Do NOT Isolate. Adjust pH in situ and react. AqRxn->DoNothing Isolation Must Isolate Free Base AnhRxn->Isolation Method Use n-Butanol Extraction OR Ion Exchange Resin (Amberlyst A26) Isolation->Method

Figure 2: Decision matrix for handling the work-up.

Frequently Asked Questions (FAQs)

Q: Can I dry the free base using a vacuum oven? A: Risky. The free base is an oil that absorbs


 from the air to form carbamates.[1] If you must dry it, use a vacuum desiccator with 

or KOH pellets, and backfill with Argon.[1]

Q: I need to remove the n-Butanol but I don't have a high-vac pump. What now? A: Add water to the n-Butanol extract and azeotrope it off. n-Butanol forms an azeotrope with water (approx 55% water) that boils at 92°C, which is lower than pure n-Butanol (117°C). Alternatively, wash the n-Butanol layer with dilute HCl to pull the amine back into water, wash the water with ether (to remove n-BuOH), and then re-basify.[1]

Q: How do I distinguish the cyclized impurity (2-methylpyrrolidine) from my product? A:

  • TLC: Use Ninhydrin stain.[1] Primary amines (linear) usually stain Purple/Blue .[1] Secondary amines (cyclic pyrrolidine) often stain Yellow/Orange or faint pink.[1]

  • NMR: Look for the disappearance of the

    
     protons (broad singlet, 2H) and the appearance of ring protons (
    
    
    
    multiplets) in the 1.5–2.0 ppm region.[1]

References

  • PubChem. (2024).[1][2] 5-Amino-2-pentanol Hydrochloride Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2008). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2008, 85, 10-14.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Polar Amino Alcohols

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges researchers face when purifying polar...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the unique challenges researchers face when purifying polar amino alcohols. These molecules, with their dual functionality and high polarity, often defy standard chromatographic protocols, leading to frustration and delays. This guide is structured to provide not just solutions, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and develop robust purification methods.

Section 1: Understanding the Core Problem - Why are Amino Alcohols So Difficult to Purify?

Before diving into troubleshooting, it's crucial to understand the chemistry that makes polar amino alcohols a challenge for column chromatography, particularly on standard silica gel.

Question: I'm getting significant peak tailing and poor recovery with my amino alcohol on a silica gel column. What's causing this?

Answer:

This is the most common issue encountered. The problem lies in the strong, often irreversible, interactions between your polar amino alcohol and the silica gel stationary phase. Here's a breakdown of the key factors:

  • The Dual Nature of Amino Alcohols: These compounds possess both a basic amino group (-NH2) and a polar hydroxyl group (-OH). This combination makes them highly polar and capable of multiple types of interactions.

  • The Acidic Nature of Silica Gel: The surface of silica gel is covered with silanol groups (Si-OH). These groups are acidic and can readily engage in strong hydrogen bonding with the hydroxyl group of your amino alcohol. More problematically, they can protonate the basic amino group, leading to a strong ionic interaction.[1][2][3] This strong binding is a primary cause of peak tailing and, in severe cases, complete retention of your compound on the column.[2]

  • Competition is Key: In chromatography, the mobile phase and the analyte are in constant competition for binding sites on the stationary phase.[4] If your mobile phase is not polar enough or lacks the right additives, it cannot effectively displace the strongly bound amino alcohol, resulting in slow, drawn-out elution (tailing).

Here is a diagram illustrating the problematic interaction:

G cluster_0 Silica Gel Surface cluster_1 Amino Alcohol Si-OH Acidic Silanol Group (Si-OH) AA Polar Amino Alcohol (R-CH(OH)-CH2-NH2) AA->Si-OH Strong Ionic & H-Bonding (Causes Tailing/Irreversible Binding)

Caption: Interaction between an amino alcohol and silica gel.

Section 2: Troubleshooting Guide - A Step-by-Step Approach

Let's move from theory to practice. This section provides actionable steps to resolve common issues.

Mobile Phase Optimization

Question: My amino alcohol is sticking to the top of the silica column and won't elute, even with a high percentage of methanol in dichloromethane. What should I do?

Answer:

This is a classic sign that the eluting power of your mobile phase is insufficient to overcome the strong interactions with the silica gel. Simply increasing the percentage of a polar solvent like methanol may not be enough. You need to introduce a competitive base to disrupt the ionic binding.

Step-by-Step Protocol for Mobile Phase Modification:

  • Introduce a Basic Additive: The most effective strategy is to add a small amount of a basic modifier to your mobile phase.[5] This additive will compete with your amino alcohol for the acidic silanol sites.

    • Recommended Additives:

      • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your mobile phase. TEA is a volatile base that is effective at masking silanol groups.[6]

      • Ammonium Hydroxide (NH4OH): A solution of 1-2% ammonium hydroxide in methanol, used as a component of your mobile phase (e.g., 90:9:1 DCM:MeOH:NH4OH), is also highly effective for eluting polar nitrogenous compounds.[5]

  • Systematic Eluent Testing: Prepare a series of small-scale test eluents and evaluate them using Thin Layer Chromatography (TLC) before committing to a large-scale column.

    • Example TLC Screening:

      • Spot your crude material on a TLC plate.

      • Develop the plate in your original solvent system (e.g., 10% MeOH in DCM).

      • Develop a second plate in the same solvent system with 1% TEA added.

      • Compare the Rf values. You should see a significant increase in the Rf of your amino alcohol in the TEA-modified system.

  • Consider Alternative Polar Solvents: If you are using methanol, you could try ethanol. Ethanol is less likely to dissolve very fine silica particles, which can sometimes be an issue with lower quality silica gel.[5]

Data Summary: Mobile Phase Modifiers

ModifierTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 2%Competes with the amine for acidic silanol sites.[6]Volatile, easily removed under vacuum.Strong odor.
Ammonium Hydroxide 1-5% (of a stock solution in MeOH)Acts as a strong base to deprotonate the protonated amine.Very effective for highly basic compounds.Can be corrosive.
Pyridine 0.1 - 1%Similar to TEA, acts as a basic modifier.Effective alternative to TEA.Less volatile than TEA, higher boiling point.
Stationary Phase Selection

Question: I've tried modifying my mobile phase with bases, but I'm still getting poor separation and peak shape. Are there alternatives to silica gel?

Answer:

Absolutely. When mobile phase optimization isn't sufficient, changing your stationary phase is the next logical step. For highly polar and basic compounds like amino alcohols, silica gel is often not the ideal choice due to its acidic nature.

Alternative Stationary Phases:

  • Alumina (Aluminum Oxide): Alumina is a good alternative to silica gel. It is available in acidic, neutral, and basic grades. For amino alcohols, basic or neutral alumina is recommended. The basic surface will have far less affinity for your basic amino group, leading to sharper peaks and better recovery.

  • Amino-Functionalized Silica Gel: This is a modified silica where aminopropyl groups are covalently bonded to the surface.[1][2] These amino groups effectively shield the acidic silanol groups, preventing the strong ionic interactions that cause tailing with basic compounds.[1][2][3] This stationary phase can be used in normal-phase mode and is an excellent choice for the purification of amines and other basic compounds.[1][2]

  • Reversed-Phase Chromatography (C18): For some amino alcohols, particularly those with some non-polar character, reversed-phase chromatography can be a powerful technique. In this mode, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures). Highly polar compounds may require specialized "aqueous stable" C18 columns or the use of ion-pairing agents to achieve sufficient retention.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds.[8] It utilizes a polar stationary phase (like silica, or more commonly, polar bonded phases) and a mobile phase rich in an organic solvent like acetonitrile with a small amount of water.[8][9] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[8][10]

Workflow for Choosing a Stationary Phase:

G Start Start: Poor separation on Silica Gel Try_Modifier Tried Mobile Phase Modifier? (e.g., TEA, NH4OH) Start->Try_Modifier Yes_Modifier Yes Try_Modifier->Yes_Modifier Yes No_Modifier No Try_Modifier->No_Modifier No Change_SP Consider Changing Stationary Phase Yes_Modifier->Change_SP Modify_MP Action: Add 1% TEA or NH4OH to Mobile Phase No_Modifier->Modify_MP Modify_MP->Start Re-evaluate Alumina Option 1: Use Neutral or Basic Alumina Change_SP->Alumina Good general alternative Amino_Silica Option 2: Use Amino-Functionalized Silica Change_SP->Amino_Silica Excellent for basic compounds Reversed_Phase Option 3: Try Reversed-Phase (C18) Change_SP->Reversed_Phase If compound has some non-polar character HILIC Option 4: Consider HILIC for very polar compounds Change_SP->HILIC For extremely polar compounds

Caption: Decision workflow for troubleshooting amino alcohol purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a gradient elution for my amino alcohol purification?

A1: Yes, and it's often recommended. Starting with a less polar mobile phase and gradually increasing the polarity (or the concentration of your basic modifier) can provide better resolution and sharper peaks.[11] A gradient helps to elute more strongly bound impurities separately from your target compound and can significantly reduce the total solvent volume and time required for the purification.[5][12]

Q2: My amino alcohol is not UV active. How can I monitor the fractions?

A2: This is a common challenge. Here are a few methods:

  • TLC with Staining: Collect fractions and spot them on a TLC plate. After development, stain the plate with a suitable reagent.

    • Ninhydrin: An excellent stain for primary and secondary amines, which will show up as purple or yellow spots.

    • Potassium Permanganate (KMnO4): A general stain for compounds that can be oxidized, including alcohols. It will appear as yellow spots on a purple background.

    • Phosphomolybdic Acid: A versatile stain that visualizes a wide range of organic compounds upon heating.

  • Evaporative Light Scattering Detector (ELSD): If you are using an automated flash chromatography system, an ELSD is a universal detector that can detect any non-volatile analyte.

Q3: I've purified my amino alcohol, but my final product has a faint smell of triethylamine. How can I remove it?

A3: Residual triethylamine is a common issue. Here are a few techniques for its removal:

  • Co-evaporation: Dissolve your purified compound in a solvent like dichloromethane or toluene and re-evaporate it under reduced pressure. Repeat this process 2-3 times. The azeotrope formed will help to carry away the residual TEA.

  • Aqueous Wash: If your compound is not water-soluble, you can dissolve it in an organic solvent (like ethyl acetate or DCM) and wash it with a dilute acid solution (e.g., 1% HCl) to protonate and extract the TEA into the aqueous layer. Be cautious, as this may also protonate your amino alcohol and pull it into the aqueous layer if it's sufficiently polar. Follow with a water wash and a brine wash before drying and evaporating.

Q4: What is the difference between normal-phase and reversed-phase chromatography?

A4: The primary difference is the polarity of the stationary and mobile phases.

  • Normal-Phase: Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. Polar compounds are retained more strongly.[7]

  • Reversed-Phase: Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). Non-polar compounds are retained more strongly, and polar compounds elute earlier.[13]

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • LCGC. (2014, August 22). Retaining Polar Compounds. LCGC International. [Link]

  • Technology Networks. (2026, January 26). Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. YouTube. [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]

  • Reddit. (2024, November 17). Column chromatography issue. r/Chempros. [Link]

  • Hindawi. (n.d.). Preparation of Mesoporous Silica-Supported Chiral Amino Alcohols for the Enantioselective Addition of Diethylzinc to. [Link]

  • Sorbent Technologies, Inc. (2025, August 7). Amino MPLC. [Link]

  • National Center for Biotechnology Information. (2018, July 6). Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. PubMed. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • AKJournals. (n.d.). TLC separation of amino acids with a green mobile phase. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Pharmaguideline. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Buffer Influence on the Amino Acid Silica Interaction. PMC - NIH. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Journal of Al-Nahrain University. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. [Link]

  • LCGC International. (2018, June 12). The LCGC Blog: Understanding Stationary Phases for HILIC Separations. [Link]

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. [Link]

  • Griffith University. (n.d.). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Griffith Research Online. [Link]

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Reference Data & Comparative Studies

Validation

A Strategic Guide to Selecting Aminopentanols: 5-Amino-2-pentanol HCl vs. 5-Amino-1-pentanol in Synthesis

For the discerning researcher in synthetic and medicinal chemistry, the choice of a bifunctional building block is a critical decision that dictates reaction pathways, stereochemical outcomes, and the ultimate functional...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic and medicinal chemistry, the choice of a bifunctional building block is a critical decision that dictates reaction pathways, stereochemical outcomes, and the ultimate functionality of the target molecule. This guide provides an in-depth comparison of two structurally related yet functionally distinct C5 amino alcohols: 5-Amino-2-pentanol and 5-Amino-1-pentanol. By examining their structural nuances, differential reactivity, and strategic applications, we aim to equip scientists with the insights needed to make an informed selection for their specific synthetic goals.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the position of the hydroxyl group, which has profound implications for their chemical behavior. 5-Amino-1-pentanol is a linear, primary amino alcohol, while 5-Amino-2-pentanol is a secondary amino alcohol, introducing a chiral center. The hydrochloride salt form of 5-Amino-2-pentanol is common for improved stability and handling.

Structural_Comparison cluster_0 5-Amino-1-pentanol cluster_1 5-Amino-2-pentanol 5A1P 5A1P_label Primary Alcohol (Achiral) 5A2P 5A2P_label Secondary Alcohol (Chiral Center*)

Caption: Core structures of 5-Amino-1-pentanol and 5-Amino-2-pentanol.

A summary of their key physicochemical properties is presented below. Note that properties for 5-Amino-2-pentanol are for the free base unless otherwise specified.

Property5-Amino-1-pentanol5-Amino-2-pentanol HCl
CAS Number 2508-29-4[1]130176797 (for HCl salt)[2]
Molecular Formula C₅H₁₃NO[1]C₅H₁₄ClNO[2]
Molar Mass 103.16 g/mol [1]139.62 g/mol [2]
Appearance White to pale yellow solid[1]Data not widely available
Melting Point 34-37 °C[1]Data not widely available
Boiling Point 221.5 °C[3]Data not widely available
Chirality AchiralChiral (racemic unless specified)
Functional Groups Primary Amine, Primary AlcoholPrimary Amine, Secondary Alcohol

Reactivity and Mechanistic Considerations: A Tale of Two Alcohols

The synthetic utility of these isomers diverges significantly due to the primary versus secondary nature of the hydroxyl group and the presence of a stereocenter in 5-Amino-2-pentanol.

5-Amino-1-pentanol: The Linear Workhorse

With both functional groups located at the termini of a flexible five-carbon chain, 5-Amino-1-pentanol is predisposed to intramolecular reactions and serves as an ideal linear linker.

  • Intramolecular Cyclization: This is a hallmark reaction. Under catalysis, typically with zeolites, it readily undergoes intramolecular cyclocondensation to form piperidine and its derivatives.[4] This provides a straightforward entry into a ubiquitous heterocyclic scaffold in medicinal chemistry.

  • Oxidation: The primary alcohol can be selectively oxidized to 5-aminopentanal or further to 5-aminopentanoic acid, providing access to bifunctional molecules with different oxidation states.

  • Polymer Chemistry: As a bifunctional monomer, it readily participates in polycondensation reactions with dicarboxylic acids or their esters to form biodegradable polyesteramides.[3] The initial reaction typically involves the more nucleophilic amine group attacking an anhydride, followed by polymerization.[3]

5-Amino-2-pentanol HCl: The Chiral Architect

The introduction of a secondary alcohol at the 2-position fundamentally alters its synthetic profile, making it a valuable chiral synthon.[5][6]

  • Chirality: This is the most significant feature. As a chiral amino alcohol, it is a prevalent structural motif in a vast number of pharmaceuticals and bioactive compounds.[7] It allows for the construction of stereochemically defined molecules, which is critical for biological specificity.

  • Oxidation: Oxidation of the secondary alcohol yields a ketone, 5-aminopentan-2-one. This transformation is a key strategic step, converting a chiral alcohol into a prochiral ketone or for use in further functionalization.

  • Steric Hindrance: The secondary hydroxyl group is sterically more encumbered than its primary counterpart in 5-amino-1-pentanol. This can influence the kinetics of reactions at the alcohol, sometimes allowing for selective reactions at the less-hindered primary amine.

  • Handling as a Salt: The HCl salt form passivates the reactive primary amine, improving shelf-life and simplifying handling. A simple neutralization step (e.g., with NaHCO₃ or a tertiary amine base) is required in situ to unmask the nucleophilic amine for reactions like acylation or alkylation.

Reactivity_Comparison cluster_1 Primary Alcohol Pathways cluster_2 Secondary Alcohol Pathways A1 5-Amino-1-pentanol B1 Mild Oxidation (e.g., PCC, DMP) A1->B1 D1 Strong Oxidation (e.g., KMnO4, Jones) A1->D1 F1 Intramolecular Cyclization (Zeolite cat.) A1->F1 H1 Polycondensation (with Diacid) A1->H1 A2 5-Amino-2-pentanol B2 Oxidation (e.g., Swern, PCC) A2->B2 D2 Asymmetric Synthesis (as Chiral Synthon) A2->D2 C1 5-Aminopentanal B1->C1 E1 5-Aminopentanoic Acid D1->E1 G1 Piperidine F1->G1 I1 Polyesteramide H1->I1 C2 5-Aminopentan-2-one B2->C2 E2 Stereodefined Pharmaceuticals D2->E2

Caption: Comparative reaction pathways for the two aminopentanol isomers.

Strategic Applications & Decision Guide

The choice between these two reagents is driven entirely by the synthetic objective.

  • Use 5-Amino-1-pentanol when:

    • The goal is to synthesize piperidine or related saturated heterocycles.[4][8]

    • A linear, flexible bifunctional linker is required for applications like PROTACs or other molecular tethers.[9][10]

    • The target is a biodegradable polymer, such as a polyesteramide.[3]

    • You are starting from biomass-derived feedstocks, as efficient green synthesis routes from furfural exist.[3][11]

  • Use 5-Amino-2-pentanol HCl when:

    • The introduction of a specific stereocenter is a primary goal of the synthesis.

    • You are building chiral auxiliaries or synthesizing enantiomerically pure pharmaceuticals.[7]

    • The target molecule requires a 1,4-amino alcohol relationship after further manipulation.

    • A ketone functionality is desired after a straightforward oxidation step.

Decision_Flowchart decision decision result result start Start: Select an Aminopentanol Building Block q1 Is a chiral center required in the final product? start->q1 q2 Is the primary goal the synthesis of a simple piperidine ring? q1->q2 No res1 Use 5-Amino-2-pentanol HCl q1->res1 Yes q3 Is the molecule intended as a linear linker or for polyesteramide synthesis? q2->q3 No res2 Use 5-Amino-1-pentanol q2->res2 Yes res3 Use 5-Amino-1-pentanol q3->res3 Yes res4 Re-evaluate synthetic strategy based on other functional group needs. q3->res4 No

Caption: Decision flowchart for selecting the appropriate aminopentanol.

Experimental Protocols: Representative Transformations

The following protocols illustrate common, validated transformations for each reagent, emphasizing the principles of trustworthiness and reproducibility.

Protocol 1: Synthesis of Piperidine from 5-Amino-1-pentanol

This protocol is adapted from a Ru-catalyzed cyclization method and demonstrates the propensity of 5-amino-1-pentanol for intramolecular reactions.[8]

Objective: To demonstrate the facile intramolecular cyclization to piperidine.

Materials:

  • 5-Amino-1-pentanol (1.0 mmol)

  • Ru₃(CO)₁₂ (0.005 mmol, 0.5 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.03 mmol, 3 mol%)

  • Cyclohexane (0.6 mL, anhydrous)

  • Deoxygenated water (10 mmol)

  • 10 mL stainless steel high-pressure reactor

  • Argon gas supply

Procedure:

  • Place 5-Amino-1-pentanol (1.0 mmol) into a dry 10 mL stainless steel high-pressure reactor.

  • Seal the reactor and purge thoroughly with argon gas to create an inert atmosphere.

  • Under a positive pressure of argon, add Ru₃(CO)₁₂ (0.5 mol%) and PCy₃ (3 mol%).

  • Add anhydrous cyclohexane (0.6 mL) followed by deoxygenated water (10 mmol).

  • Tightly seal the high-pressure reactor.

  • Heat the reaction mixture to 140 °C and stir for 21 hours.

  • After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.

  • The product, piperidine, can be isolated and purified by distillation.

  • Verification: Confirm product identity and purity via GC-MS and ¹H NMR spectroscopy, comparing against a known standard.

Protocol 2: Boc-Protection of 5-Amino-2-pentanol

This is a standard, representative protocol for protecting the amine functionality of 5-Amino-2-pentanol, a necessary first step in many multi-step syntheses to allow for selective reaction at the hydroxyl group.

Objective: To selectively protect the primary amine to enable subsequent reactions at the secondary alcohol.

Materials:

  • 5-Amino-2-pentanol HCl (1.0 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.2 mmol, 2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 5-Amino-2-pentanol HCl (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to neutralize the HCl salt and deprotonate the ammonium ion. Stir for 15 minutes. The suspension should become a clear solution.

  • In a separate vial, dissolve Boc₂O (1.1 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (4-hydroxypentan-1-yl)carbamate.

  • Verification: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

While 5-Amino-1-pentanol and 5-Amino-2-pentanol are separated by a single atomic position, their synthetic roles are worlds apart. 5-Amino-1-pentanol is an exemplary achiral building block for creating linear linkers, polymers, and foundational heterocycles like piperidine. In contrast, 5-Amino-2-pentanol is a strategic asset for asymmetric synthesis, offering a gateway to the complex, stereochemically rich architectures demanded by modern drug discovery. The choice is not one of superiority, but of strategic alignment with the synthetic end-goal.

References

  • Wikipedia. (n.d.). 5-Amino-1-pentanol. Retrieved from [Link]

  • Huang, Z., et al. (2017). Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts. ResearchGate. Retrieved from [Link]

  • Ma, W., et al. (2021). Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-pentanol HCl. Retrieved from [Link]

  • Mellet, C. O., et al. (2018). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopentan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
  • NIST. (n.d.). Pentanol, 5-amino-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopentan-2-ol. Retrieved from [Link]

  • Schoemaker, H. E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. Retrieved from [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Isomers of 5-Amino-2-pentanol using Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Isomers, molecules with the same molecular formula but different arrangements of atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is paramount. Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth comparison of the spectroscopic data for positional isomers of 5-Amino-2-pentanol, offering a practical framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction to the Isomers of 5-Amino-2-pentanol

5-Amino-2-pentanol and its positional isomers are bifunctional molecules containing both an amino and a hydroxyl group. Their structural variations, arising from the different positions of these functional groups on the five-carbon chain, lead to distinct spectroscopic signatures. Understanding these differences is crucial for quality control, reaction monitoring, and the characterization of novel compounds in drug discovery and development. The isomers under consideration in this guide are:

  • 5-Amino-2-pentanol

  • 1-Amino-2-pentanol

  • 2-Amino-1-pentanol

  • 3-Amino-2-pentanol

  • 4-Amino-2-pentanol

This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confident assignment of isomeric structures.

Differentiating Isomers using ¹H NMR Spectroscopy

The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are highly sensitive to the local electronic environment. The proximity of electron-withdrawing groups, such as the amino (-NH₂) and hydroxyl (-OH) groups, deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield).

Key Differentiating Features in ¹H NMR:

  • Protons on carbons bearing -OH or -NH₂ groups: These protons will exhibit characteristic chemical shifts, typically in the range of 3-5 ppm for protons on carbons attached to hydroxyl groups and 2.5-4 ppm for those on carbons attached to amino groups. The exact shift will depend on the specific isomer.

  • Splitting Patterns: The multiplicity of a proton signal, governed by the n+1 rule, reveals the number of neighboring protons. This is a powerful tool for establishing connectivity. For example, the proton on C2 in 5-Amino-2-pentanol will be split by the protons on C1 and C3, resulting in a complex multiplet.

  • Protons of the -OH and -NH₂ groups: These protons are exchangeable and their signals can be broad and may not always show clear coupling. Their chemical shifts are also highly dependent on solvent and concentration.

Differentiating Isomers using ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Key Differentiating Features in ¹³C NMR:

  • Carbons bonded to -OH and -NH₂ groups: These carbons are deshielded and will appear at higher chemical shifts (typically 50-80 ppm) compared to simple alkyl carbons. The specific chemical shifts will be unique to each isomer.

  • Number of unique carbon signals: Due to symmetry, some isomers may have fewer ¹³C signals than the total number of carbons in the molecule. However, for the positional isomers of 5-amino-2-pentanol, all five carbons are expected to be chemically non-equivalent, resulting in five distinct signals for each isomer.

Comparative NMR Data:

Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Position5-Amino-2-pentanol (Predicted)1-Amino-2-pentanol (Predicted)2-Amino-1-pentanol (Predicted)3-Amino-2-pentanol (Predicted)4-Amino-2-pentanol[1]
H on C-11.15 (d)2.55 (m)3.30 (dd), 3.55 (dd)1.10 (t)1.15 (d)
H on C-23.70 (m)3.50 (m)2.80 (m)3.40 (m)3.96-4.05 (m)
H on C-31.40-1.60 (m)1.30-1.50 (m)1.30-1.50 (m)2.50 (m)1.47-1.55 (m)
H on C-41.40-1.60 (m)1.30-1.50 (m)1.30-1.50 (m)1.40 (sextet)1.86-1.94 (m)
H on C-52.70 (t)0.90 (t)0.90 (t)0.90 (t)1.26 (d)
-OHvariablevariablevariablevariable1.76 (s)
-NH₂variablevariablevariablevariable-

Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Position5-Amino-2-pentanol (Predicted)1-Amino-2-pentanol (Predicted)2-Amino-1-pentanol (Predicted)3-Amino-2-pentanol (Predicted)4-Amino-2-pentanol[1]
C-123.547.068.010.023.7
C-267.573.058.072.068.2
C-330.034.036.060.051.3
C-429.019.019.028.027.7
C-542.014.014.014.029.5

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 5-Amino-2-pentanol isomers for structural elucidation and comparison.
Methodology Workflow:

Caption: Workflow for FT-IR data acquisition of a liquid sample.

Step-by-Step Protocol:
  • Prepare Salt Plates:

    • Handle the salt plates (e.g., NaCl or KBr) by their edges to avoid transferring moisture from your fingers.

    • Clean the plates with a dry, lint-free cloth and a small amount of a volatile, anhydrous solvent like dichloromethane or acetone.

    • Ensure the plates are dry and free of any residue.

  • Acquire Background Spectrum:

    • Place the clean, empty salt plates in the sample holder of the FT-IR spectrometer.

    • Close the sample compartment.

    • Acquire a background spectrum. This will subtract the absorbance of the salt plates and any atmospheric CO₂ and water vapor from the final sample spectrum.

  • Apply Sample:

    • Remove the salt plates from the spectrometer.

    • Place one to two drops of the liquid amino-pentanol isomer onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Acquire Sample Spectrum:

    • Place the "sandwich" of salt plates and sample back into the sample holder of the spectrometer.

    • Close the sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum.

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups expected in the molecule (e.g., O-H, N-H, C-H, C-O, N-H bend).

    • Compare the spectrum to reference spectra if available.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural elucidation.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule with one electron removed. For all isomers of 5-amino-2-pentanol (C₅H₁₃NO), the molecular weight is 103.16 g/mol , so the molecular ion peak will appear at m/z 103.

  • Fragmentation Pattern: The fragmentation of the molecular ion is highly dependent on the structure of the isomer. The presence of the amino and hydroxyl groups will direct fragmentation pathways.

    • Alpha-cleavage: A common fragmentation pathway for alcohols and amines is cleavage of the C-C bond adjacent to the heteroatom. The position of the functional groups will determine the masses of the resulting fragments. For example, in 2-amino-1-pentanol, alpha-cleavage between C1 and C2 would yield a fragment at m/z 30 ([CH₂=NH₂]⁺), while cleavage between C2 and C3 would lead to a fragment at m/z 74 ([CH(CH₂OH)NH₂]⁺).

    • Loss of Water: Alcohols can readily lose a molecule of water (18 Da), leading to an [M-18]⁺• peak.

    • Loss of an Alkyl Group: Cleavage of alkyl chains can also occur.

Comparative Mass Spectrometry Data:

Table 4: Predicted Key Mass Spectral Fragments (m/z)

IsomerMolecular Ion (M⁺•)Key Fragment 1Key Fragment 2Key Fragment 3
5-Amino-2-pentanol10345 [CH₃CH=OH]⁺58 [CH₂(CH₂)₂NH₂]⁺85 [M-H₂O]⁺•
1-Amino-2-pentanol10373 [CH(OH)CH₂NH₂]⁺30 [CH₂=NH₂]⁺85 [M-H₂O]⁺•
2-Amino-1-pentanol10374 [CH(NH₂)CH₂OH]⁺44 [CH₃CH=NH₂]⁺85 [M-H₂O]⁺•
3-Amino-2-pentanol10358 [CH(CH₃)NH₂]⁺45 [CH₃CH=OH]⁺85 [M-H₂O]⁺•
4-Amino-2-pentanol10344 [CH₃CH=NH₂]⁺59 [CH(OH)CH₂CH₃]⁺85 [M-H₂O]⁺•

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of a 5-amino-2-pentanol isomer to determine its molecular weight and characteristic fragmentation pattern.
Methodology Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Step-by-Step Protocol:
  • Sample Introduction:

    • For volatile liquids like the amino-pentanol isomers, a direct insertion probe or gas chromatography (GC) inlet can be used.

    • If using a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube, which is then inserted into the ion source.

    • If using a GC inlet, a dilute solution of the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

  • Instrument Setup and Ionization:

    • The mass spectrometer is operated under a high vacuum.

    • The ion source is heated to ensure the sample is in the gas phase.

    • The electron energy is typically set to 70 eV to induce ionization and fragmentation.

  • Mass Analysis and Detection:

    • The generated positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected by an electron multiplier or other suitable detector.

  • Data Acquisition and Analysis:

    • The data system records the abundance of each ion at a specific m/z value, generating a mass spectrum.

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing plausible fragmentation mechanisms.

    • Compare the observed fragmentation pattern with the predicted patterns for the different isomers to aid in structural assignment.

Discussion and Conclusion

The differentiation of the positional isomers of 5-amino-2-pentanol is readily achievable through a combination of spectroscopic techniques.

  • ¹H NMR provides the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns, which directly map the connectivity of the molecule.

  • ¹³C NMR complements the ¹H NMR data by providing a clear picture of the carbon framework, with the chemical shifts of the carbons bearing the -OH and -NH₂ groups being particularly informative.

  • IR spectroscopy offers a rapid and straightforward method to confirm the presence of the key hydroxyl and primary amino functional groups. The characteristic two-band N-H stretch is a crucial diagnostic feature.

  • Mass spectrometry confirms the molecular weight of the isomers and, more importantly, provides a unique fragmentation "fingerprint" for each structure, which is highly dependent on the relative positions of the amino and hydroxyl groups.

By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently distinguish between the isomers of 5-amino-2-pentanol, ensuring the accuracy and reliability of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NMRDB.org. Predict ¹H and ¹³C NMR spectra. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Eur. J. Org. Chem. 2002, 3759-3768.
  • Eur. J. Org. Chem.
  • NIST Chemistry WebBook, SRD 69. Pentanol, 5-amino-. [Link]

  • NIST Chemistry WebBook, SRD 69. 2-Amino-1-pentanol hydrochloride. [Link]

Sources

Validation

The Efficacy of 5-Amino-2-pentanol HCl as a Ligand in Asymmetric Catalysis: A Comparative Guide

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity in asymmetric catalysis. Amino alcohols r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity in asymmetric catalysis. Amino alcohols represent a cornerstone class of ligands, valued for their accessibility, modularity, and effectiveness in a wide array of transformations. This guide provides an in-depth comparison of 5-Amino-2-pentanol HCl, a linear γ-amino alcohol, with other well-established amino alcohol ligands. We will explore the structural nuances that dictate catalytic performance and provide standardized protocols for evaluating ligand efficacy.

Introduction to Amino Alcohol Ligands in Asymmetric Synthesis

Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds in asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions.[1] Their utility stems from the ability of the nitrogen and oxygen atoms to form a stable chelate with a metal center, creating a well-defined chiral environment around the catalytic site. This chiral pocket influences the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. The structural rigidity of the ligand is often a critical factor in achieving high levels of enantioselectivity.[2]

This guide focuses on the comparative efficacy of 5-Amino-2-pentanol HCl, a less-studied γ-amino alcohol, against established β-amino alcohol ligands such as the conformationally rigid (1S,2R)-1-amino-2-indanol and the widely used (-)-3-exo-(dimethylamino)isoborneol (DAIB).

Ligand Profiles

A visual comparison of the ligands is presented below, highlighting their key structural differences.

Ligand_Structures cluster_0 5-Amino-2-pentanol cluster_1 (1S,2R)-1-amino-2-indanol cluster_2 (-)-3-exo-(dimethylamino)isoborneol (DAIB) a b c

Caption: Chemical structures of the compared amino alcohol ligands.

5-Amino-2-pentanol HCl

5-Amino-2-pentanol is a chiral γ-amino alcohol. Its hydrochloride salt is typically the commercially available form.

  • Structure: A linear C5 carbon chain with an amino group at the 5-position and a hydroxyl group at the 2-position. This separation classifies it as a γ-amino alcohol.

  • Key Features: The primary distinguishing feature is its conformational flexibility due to the acyclic, unconstrained carbon backbone. The separation between the amino and hydroxyl groups will influence the bite angle and stability of the resulting metal chelate.

  • Hypothesized Efficacy: The high degree of rotational freedom in the carbon chain may present a challenge to achieving high enantioselectivity. A flexible ligand can adopt multiple conformations when complexed to a metal center, potentially leading to a less well-defined chiral environment and, consequently, lower enantiomeric excess (ee) in the product.

Comparative Ligands

To contextualize the potential performance of 5-Amino-2-pentanol HCl, we will compare it with two well-documented amino alcohol ligands that represent different structural classes.

  • (1S,2R)-1-amino-2-indanol: This β-amino alcohol features a rigid indane backbone. The constrained bicyclic structure significantly reduces conformational flexibility, which is often correlated with high enantioselectivity in catalytic reactions such as asymmetric transfer hydrogenation.[2]

  • (-)-3-exo-(dimethylamino)isoborneol (DAIB): A widely used β-amino alcohol derived from camphor. Its rigid bicyclic framework and sterically demanding bornyl group create a well-defined chiral pocket, making it a highly effective ligand in reactions like the enantioselective addition of organozinc reagents to aldehydes.[1]

Experimental Protocols for Ligand Evaluation

To objectively compare the performance of these ligands, standardized experimental protocols are essential. The following are two widely accepted benchmark reactions for evaluating chiral amino alcohol ligands.

Asymmetric Addition of Diethylzinc to Benzaldehyde

This reaction is a classic test for the efficacy of chiral ligands in promoting enantioselective carbon-carbon bond formation.[3]

Experimental Workflow:

G start Dissolve chiral amino alcohol (2 mol%) in anhydrous toluene under inert atmosphere step1 Cool to 0 °C start->step1 step2 Add diethylzinc (1.0 M in hexanes) dropwise and stir for 30 min step1->step2 step3 Add freshly distilled benzaldehyde dropwise step2->step3 step4 Stir at 0 °C and monitor by TLC (typically 24 hours) step3->step4 step5 Quench with saturated aqueous NH4Cl at 0 °C step4->step5 step6 Extract with diethyl ether step5->step6 step7 Dry organic layers over MgSO4, filter, and concentrate step6->step7 end Purify by chromatography and determine yield and ee step7->end

Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Detailed Protocol:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).[3]

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Analysis: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

Asymmetric Transfer Hydrogenation of Acetophenone

This reaction is a common benchmark for evaluating ligands in asymmetric reductions, using isopropanol as both the solvent and the hydrogen source.[4]

Experimental Workflow:

G start Dissolve [Ru(p-cymene)Cl2]2 and amino alcohol ligand in anhydrous isopropanol under inert atmosphere step1 Reflux for 30 min to form the catalyst complex start->step1 step2 Cool to room temperature step1->step2 step3 Add acetophenone step2->step3 step4 Add KOH solution in isopropanol to initiate the reaction step3->step4 step5 Stir at room temperature and monitor by TLC/GC step4->step5 step6 Neutralize with HCl step5->step6 step7 Extract with ethyl acetate step6->step7 end Purify by chromatography and determine yield and ee step7->end

Caption: Workflow for the asymmetric transfer hydrogenation of acetophenone.

Detailed Protocol:

  • Catalyst Formation: In a flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.04 mmol) to degassed, anhydrous isopropanol (4 mL). Stir the mixture at reflux for 30 minutes.[4]

  • Reaction Setup: Allow the catalyst solution to cool to room temperature. Add a solution of acetophenone (1 mmol) in isopropanol (10 mL) followed by additional anhydrous isopropanol (30 mL).

  • Reaction Initiation: Add a freshly prepared 1.0 M solution of KOH in isopropanol (1 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, neutralize the reaction with 1.0 M HCl. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Analysis: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter, concentrate, and purify the product by flash chromatography. Determine the yield and enantiomeric excess.

Comparative Performance Data

The following table summarizes the expected and documented performance of the selected ligands in the benchmark reactions.

LigandReactionYield (%)Enantiomeric Excess (ee %)Reference
5-Amino-2-pentanol HCl Diethylzinc AdditionPredicted: ModeratePredicted: Low to ModerateN/A
Transfer HydrogenationPredicted: ModeratePredicted: Low to ModerateN/A
(1S,2R)-1-amino-2-indanol Transfer Hydrogenation>95up to 82[2]
(-)-DAIB Diethylzinc Addition>95up to 94[3]
(1R,2R)-(-)-Pseudoephedrine Diethylzinc Addition9278 (R)[3]

Predicted performance for 5-Amino-2-pentanol HCl is based on structure-activity relationships of amino alcohol ligands.

Discussion and Mechanistic Insights

The superior performance of ligands like (1S,2R)-1-amino-2-indanol and DAIB can be attributed to their conformational rigidity. The fixed spatial arrangement of the coordinating atoms and the chiral substituents creates a well-defined three-dimensional space that effectively shields one face of the prochiral substrate, leading to high enantioselectivity.

The catalytic cycle for the asymmetric transfer hydrogenation, for example, involves the formation of a ruthenium hydride species that coordinates the ketone. The chiral ligand dictates the facial selectivity of hydride delivery to the carbonyl carbon.

Catalytic_Cycle A [Ru]-L (catalyst precursor) B [Ru]-H (active hydride species) A->B Base, i-PrOH C Ketone coordination B->C Ketone D Hydride transfer (Stereodetermining step) C->D E Product release D->E i-PrOH E->B Acetone

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

For 5-Amino-2-pentanol HCl, the flexible alkyl chain between the amino and hydroxyl groups allows for the formation of multiple diastereomeric transition states, which would likely result in a lower enantiomeric excess. While it may still function as a ligand and promote the reaction, its efficacy in inducing high chirality is predicted to be significantly lower than that of its rigid counterparts. The larger chelation ring formed by this γ-amino alcohol compared to the more common β-amino alcohols could also influence catalytic activity and selectivity.

Conclusion

While 5-Amino-2-pentanol HCl is a structurally simple and accessible chiral amino alcohol, its inherent conformational flexibility is a significant drawback for applications requiring high enantioselectivity. For researchers in drug development and fine chemical synthesis, ligands with rigid backbones, such as (1S,2R)-1-amino-2-indanol and DAIB, remain the superior choice for achieving high yields and excellent enantiomeric excess in asymmetric catalysis. The experimental protocols provided herein offer a standardized approach for the evaluation of novel ligands, allowing for a direct and reliable comparison of their catalytic performance.

References

  • BenchChem. (2025). Benchmarking Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde.
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobiliz
  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • New atropisomeric amino alcohol ligands for enantioselective addition of diethylzinc to aldehydes. (n.d.). PubMed.
  • Asymmetric addition of dialkylzinc compounds to aldehydes. (n.d.). Wikipedia.
  • L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. (n.d.). Bentham Science Publisher.
  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.).
  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. (n.d.).
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). PMC - NIH.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (n.d.). MDPI.

Sources

Comparative

Literature Review &amp; Application Guide: 5-Amino-2-pentanol

Focus: Enantioselective Synthesis & Pharmaceutical Applications Executive Summary 5-Amino-2-pentanol (CAS: 21919-66-2) is a critical chiral 1,4-amino alcohol, primarily utilized as the side-chain scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Enantioselective Synthesis & Pharmaceutical Applications

Executive Summary

5-Amino-2-pentanol (CAS: 21919-66-2) is a critical chiral 1,4-amino alcohol, primarily utilized as the side-chain scaffold in the synthesis of the antipsychotic drug Amisulpride . Unlike the ubiquitous 1,2-amino alcohols (e.g., phenylglycinol, valinol) used extensively as chiral ligands, 5-amino-2-pentanol is valued for its flexible alkyl linker, which provides specific receptor-binding geometries in medicinal chemistry.

This guide objectively compares the two dominant production methodologies for the bioactive (S)-enantiomer : the Classical Chemical Resolution (via tartaric acid) versus the Biocatalytic Kinetic Resolution (via Candida antarctica Lipase B).

Part 1: The Chemical Profile & Structural Significance[1]

While 1,2-amino alcohols form rigid 5-membered chelate rings with metals, 5-amino-2-pentanol possesses a 1,4-relationship between the amine and hydroxyl groups. This structural distinction is vital in drug design:

  • Receptor Binding: In Amisulpride, the (S)-5-amino-2-pentanol side chain extends into the hydrophilic pocket of the dopamine D2/D3 receptors. The specific chirality (S) is essential for high-affinity binding; the (R)-enantiomer shows significantly reduced potency.

  • Chelation Dynamics: As a ligand, the 1,4-distance creates a larger, more flexible 7-membered chelate ring, making it less suitable for rigid asymmetric induction but highly effective as a linker in polymer synthesis (polyurethanes) where flexibility is desired.

Part 2: Comparative Analysis of Production Methods

For pharmaceutical applications, high Enantiomeric Excess (ee > 99%) is non-negotiable. Below is a comparison of the industry-standard chemical route vs. the modern biocatalytic route.

Table 1: Performance Matrix (Chemical vs. Enzymatic)
FeatureMethod A: Chemical Resolution Method B: Enzymatic Kinetic Resolution
Resolving Agent L-(+)-Tartaric Acid (Stoichiometric)Immobilized CAL-B (Catalytic)
Process Type Crystallization of diastereomeric saltsSelective transesterification
Theoretical Yield < 40% (due to multiple recrystallizations)~50% (Theoretical max for KR)
Enantiomeric Excess (ee) 90–95% (Requires upgrading)> 99% (Directly from reaction)
E-Factor (Waste) High (Solvent/Salt waste)Low (Recyclable catalyst)
Scalability Linear (Large reactor volume needed)High (Continuous flow compatible)
Cost Driver Solvent usage & energy for heating/coolingEnzyme cost (mitigated by reuse)

Expert Insight: While chemical resolution is the legacy method, it suffers from "eutectic behavior" where high purity is difficult to achieve without significant yield loss. The enzymatic route is self-validating: the enzyme simply stops reacting with the wrong enantiomer, ensuring the unreacted alcohol is optically pure.

Part 3: Detailed Experimental Protocol
Method B: Lipase-Mediated Kinetic Resolution

This protocol describes the production of (S)-5-amino-2-pentanol using Candida antarctica Lipase B (CAL-B). This method exploits the enzyme's stereoselectivity to acetylate only the (R)-enantiomer, leaving the desired (S)-alcohol untouched.

Reagents:

  • Racemic 5-amino-2-pentanol (100 mmol)

  • Ethyl Acetate (Solvent & Acyl Donor) OR Vinyl Acetate (Irreversible Acyl Donor)

  • Immobilized CAL-B (e.g., Novozym 435), 10% w/w relative to substrate

  • MTBE (Methyl tert-butyl ether) as co-solvent (optional)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve racemic 5-amino-2-pentanol (10.3 g, 100 mmol) in anhydrous Ethyl Acetate (50 mL). Note: Ethyl acetate acts as both solvent and acyl donor. For faster rates, use Vinyl Acetate (1.5 eq) in MTBE.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B beads.

  • Incubation: Stir the suspension at 30°C at 200 RPM.

    • Critical Control Point: Monitor reaction progress via GC or HPLC (Chiralpak AD-H column). Look for the formation of the acetate ester.

  • Termination: Stop the reaction when conversion reaches exactly 50–52%.

    • Why? Going slightly beyond 50% ensures all (R)-isomer is converted, maximizing the ee of the remaining (S)-alcohol.

  • Filtration: Filter off the enzyme beads. (Wash with ethyl acetate; store beads for reuse).

  • Separation:

    • The filtrate contains (S)-5-amino-2-pentanol (unreacted) and (R)-5-acetoxy-2-pentanamine (product).

    • Separate via acid-base extraction:

      • Add dilute HCl to protonate the amines.

      • Wash with ether to remove non-basic impurities (if any).

      • Basify aqueous layer and extract with DCM to recover the amino alcohol/ester mixture.

      • Purification: Distillation is effective due to the boiling point difference created by the acetyl group, or column chromatography (DCM/MeOH).

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the divergence of the enantiomers.

Kinetic_Resolution_Pathway Input Racemic 5-Amino-2-pentanol Transition Enzyme-Substrate Complex Input->Transition Binding Enzyme CAL-B Lipase (Catalyst) Enzyme->Transition AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Transition Prod_S (S)-5-Amino-2-pentanol (High Value Drug Intermediate) Transition->Prod_S No Reaction (Slow Enantiomer) Prod_R (R)-Acetate Ester (Byproduct) Transition->Prod_R Fast Acylation (k_fast)

Caption: Kinetic resolution workflow where CAL-B selectively acetylates the (R)-enantiomer, yielding pure (S)-alcohol.

Part 5: Application in Amisulpride Synthesis

The utility of (S)-5-amino-2-pentanol is best exemplified in the synthesis of Amisulpride.

  • Coupling: The resolved (S)-5-amino-2-pentanol is reacted with 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid .

  • Activation: The carboxylic acid is typically activated using Ethyl Chloroformate or CDI (Carbonyldiimidazole).

  • Amidation: The primary amine of the amino alcohol attacks the activated carbonyl.

    • Selectivity Note: The hydroxyl group on the pentanol chain remains unreacted under controlled conditions, or can be transiently protected if harsh coupling reagents are used.

  • Result: Formation of Amisulpride with the correct stereochemistry at the chiral center on the pyrrolidine-like side chain (though in Amisulpride it is an open chain, the spatial arrangement mimics the rigid pyrrolidine of older antipsychotics like Sulpiride).

References
  • Gotor, V., et al. (2000). "Enzymatic resolution of amino alcohols via acylation." Tetrahedron: Asymmetry.

  • González-Sabín, J., et al. (2004). "Lipase-catalyzed resolution of 1,4- and 1,5-amino alcohols." Tetrahedron: Asymmetry.

  • Sanofi-Aventis. (2005). "Process for the preparation of Amisulpride." European Patent EP1562934.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Kamal, A., et al. (2008). "Chemoenzymatic synthesis of enantiomerically pure amino alcohols." Journal of Molecular Catalysis B: Enzymatic.

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